molecular formula C5H8O B11924686 (S)-3-Methoxy-1-butyne

(S)-3-Methoxy-1-butyne

Cat. No.: B11924686
M. Wt: 84.12 g/mol
InChI Key: IQZDPIFYYGRHQI-YFKPBYRVSA-N
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Description

(S)-3-Methoxy-1-butyne is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(3S)-3-methoxybut-1-yne

InChI

InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3/t5-/m0/s1

InChI Key

IQZDPIFYYGRHQI-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C#C)OC

Canonical SMILES

CC(C#C)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of (S)-3-Methoxy-1-butyne

[1][2]

Executive Summary

This compound is a valuable chiral building block, primarily utilized in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser) and the synthesis of complex pharmaceutical intermediates.[1][2] Its structure features a terminal alkyne capable of C-C bond formation and a methoxy ether functionality that influences its polarity and Lewis basicity.[1][2][3][4]

This guide provides a definitive solubility landscape for researchers, moving beyond basic "soluble/insoluble" binaries to explain the quality of solvation and its impact on reaction kinetics and workup efficiency.[1][2][3]

Physicochemical Identity

Understanding the physical state of the compound is a prerequisite for accurate solubility prediction and handling.[1][2][3][4]

PropertyValue (Experimental/Estimated)Operational Implication
CAS Number 18857-02-8 (Racemate) / Specific (S)-isomerVerify stereochemistry on CoA before use.
Molecular Weight 84.12 g/mol Low MW implies high volatility.[1][2][3][4]
Physical State Colorless LiquidEasy to handle by syringe; requires sealed storage.[1][2][3][4]
Boiling Point ~60–70 °C (Est.)*Critical: Significant volatility.[2][3][4] Evaporation during rotary evaporation is a risk.[1][2][3][4]
Density ~0.81 g/mLLess dense than water; forms the upper layer in aqueous extractions.[2][3][4]
Flash Point < 23 °C (Est.)Highly Flammable.[2][3][4] Ground all glassware.[1][2][3][4]

*Note: 3-Methoxy-1-butene boils at ~56°C. The alkyne congener typically exhibits a slightly higher boiling point due to increased linearity and dipole interactions, estimated here at 60–70°C based on structural analogues like 3-methoxy-3-methyl-1-butyne (81°C).[1][2]

Solubility Landscape

The solubility of this compound is governed by two competing structural motifs:

  • Hydrophobic Alkyne/Methyl Group: Promotes solubility in non-polar organic solvents.[1][2][3][4]

  • Ether Oxygen (Methoxy): Acts as a hydrogen bond acceptor, conferring miscibility with polar aprotic solvents and limited interaction with protic solvents.[2][3][4]

Solvent Compatibility Matrix[1][2][3][4]
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Non-Polar Hexane, Pentane, HeptaneMiscible Ideal for precipitating polar impurities; used in silica column loading.[1][2][3]
Polar Aprotic THF, DCM, Ethyl Acetate, AcetoneMiscible Preferred Reaction Media. THF is the gold standard for lithiation/coupling chemistry.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolMiscible Suitable for specific solvolysis reactions or as co-solvents.[1][2][3][4]
Aqueous Water, BrineImmiscible / Low Workup Phase. The compound will partition into the organic layer.[1][2][3][4]
Aromatic Toluene, BenzeneMiscible Excellent for high-temperature reactions (though volatility of solute is a limiting factor).[2][3]
Dissolution Mechanism[1][3][4]
  • In Non-Polar Solvents: Dispersion forces (London forces) dominate.[2][3][4] The aliphatic backbone drives solvation.[1][2][3][4]

  • In Polar Aprotic Solvents (THF/DCM): The ether oxygen engages in dipole-dipole interactions.[2][3] In THF, the oxygen atom can coordinate with Lewis acidic metal centers (e.g., Li, Mg, Cu) during catalysis, stabilizing reactive intermediates.[1][2][3]

Operational Protocols

Solvent Selection Decision Tree

The following logic flow guides the selection of the optimal solvent based on the intended experimental outcome.

SolventSelectionStartStart: Select Solvent for this compoundPurposeWhat is the primary purpose?Start->PurposeReactionChemical ReactionPurpose->ReactionSynthesisWorkupExtraction / PurificationPurpose->WorkupIsolationAnalysisAnalysis (NMR/GC)Purpose->AnalysisQCRxnTypeReaction Type?Reaction->RxnTypePhaseAqueous PartitioningWorkup->PhaseNMRSelect CDCl3 or C6D6Analysis->NMRMetalCatMetal Catalysis(Sonogashira, Grignard)RxnType->MetalCatLewisAcidLewis Acid MediatedRxnType->LewisAcidTHFSelect THF or Diethyl Ether(Stabilizes metal species)MetalCat->THFDCMSelect DCM or Toluene(Non-coordinating)LewisAcid->DCMExtractionSelect Ethyl Acetate or MTBE(Compound in Top Layer)Phase->Extraction

Figure 1: Decision matrix for solvent selection based on experimental intent.

Extraction & Purification Workflow

Due to the compound's volatility, standard evaporation protocols must be modified to prevent product loss.[1][2][3][4]

Protocol: Aqueous Workup

  • Quench: Terminate reaction with saturated NH₄Cl or water.

  • Extraction: Add Diethyl Ether (Et₂O) or Pentane .[2][3][4]

    • Why? Low boiling point solvents allow for removal at lower temperatures, preserving the volatile alkyne.[1][2][3][4] Avoid DCM if possible, as its boiling point (40°C) is closer to the product's, making separation difficult without loss.[1][2][3]

  • Phase Separation: The product resides in the Top Organic Layer .[2][3][4]

  • Drying: Use anhydrous MgSO₄ or Na₂SO₄.[1][2][3][4] Filter.

  • Concentration (CRITICAL STEP):

    • Do NOT use high vacuum (< 50 mbar) or high bath temperature (> 30°C).[2][3][4]

    • Set Rotary Evaporator to 300–400 mbar at 20°C bath temperature .

    • Monitor the receiving flask constantly.[1][2][3][4] Stop when solvent volume is low; do not dry to completion on the rotovap.[1][2][3][4]

    • Remove final solvent traces under a gentle stream of Nitrogen gas.[1][2][3][4]

Safety & Stability Considerations

Volatility & Flammability

This compound is a Class IB flammable liquid.[1][2] Its vapor density is heavier than air, posing a risk of accumulation in low-lying areas.[1][2][3][4]

  • Storage: Store at 2–8°C in a tightly sealed vial.

  • Handling: Always handle in a fume hood. Use a syringe for transfer to minimize vapor release.[1][2][3][4]

Peroxide Formation

As an ether derivative, this compound has a theoretical risk of forming explosive peroxides upon prolonged exposure to air, although the steric environment of the methoxy group reduces this risk compared to diisopropyl ether.[1][2][3]

  • Test: Periodically test stored material with peroxide test strips (e.g., Quantofix).[2][3][4]

  • Inhibition: Commercial samples may contain BHT (butylated hydroxytoluene) as a stabilizer.[2][3][4] Do not remove unless necessary for strictly air-sensitive catalysis.[1][2][3][4]

Enantiomeric Integrity

The (S)-configuration at the C3 position is stable under neutral and basic conditions.[2]

  • Avoid Strong Acids: Strong acidic conditions can promote racemization via the formation of a carbocation intermediate at the propargylic position.[2][3][4]

References

  • PubChem. (2025).[2][3][4][5] 3-Methoxybut-1-yne Compound Summary. National Library of Medicine.[1][2][3][4] [Link]

  • NIST Chemistry WebBook. (2024).[2][3][4] 3-Methoxy-1-butene Thermochemical Data. National Institute of Standards and Technology.[1][2][3][4][6] [Link]

  • Organic Syntheses. (2010). General Procedures for Handling Volatile Alkynes. Org. Synth. Coll. Vol. 10. [Link]

A Comprehensive Technical Guide to the Stereoisomers of 3-Methoxy-1-butyne: (S) vs. (R) Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and understanding of molecular chirality are not merely academic exercises but cornerstones of safety, efficacy, and innovation.[1][2][3] This guide provides an in-depth technical exploration of the enantiomeric pair, (S)-3-Methoxy-1-butyne and (R)-3-Methoxy-1-butyne. We will dissect the fundamental differences in their physicochemical properties, detail methodologies for their stereoselective synthesis, outline robust analytical techniques for their differentiation and quality control, and discuss their significance as chiral building blocks in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of these versatile chiral intermediates.

The Principle of Chirality: A Molecular Dichotomy

Chirality is a fundamental property of asymmetry where a molecule and its mirror image are non-superimposable, much like a pair of hands. These non-superimposable mirror images are known as enantiomers.[3] While enantiomers share the same molecular formula and connectivity, their three-dimensional arrangement in space is distinct. This seemingly subtle difference has profound implications in biological systems, as enzymes, receptors, and other biological targets are themselves chiral.[2][3] Consequently, one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even responsible for adverse effects.[1][4][5]

The molecule 3-methoxy-1-butyne possesses a single stereocenter at the C3 position, giving rise to the (S) and (R) enantiomers. Understanding their distinct properties is paramount for their application in stereospecific synthesis.

Caption: The non-superimposable mirror-image relationship of (S)- and (R)-3-Methoxy-1-butyne.

Comparative Physicochemical Properties

Enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in an equal but opposite counter-clockwise (-) direction (levorotatory).

PropertyThis compound(R)-3-Methoxy-1-butyneData Source
Molecular Formula C₅H₈OC₅H₈OPubChem[6]
Molecular Weight 84.12 g/mol 84.12 g/mol PubChem[6]
Appearance LiquidLiquidAssumed
Boiling Point ~83-84 °C (for racemic)~83-84 °C (for racemic)Generic Data
Density ~0.83 g/mL (for racemic)~0.83 g/mL (for racemic)Generic Data
Optical Rotation [α] Sign is specific to enantiomerOpposite sign to (S)Principle of Chirality

Note: Specific rotation values can vary based on concentration, solvent, and temperature. Experimental determination is required for specific batches.

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure compounds is a critical challenge in organic chemistry. For chiral alkynes like 3-methoxy-1-butyne, asymmetric synthesis strategies are employed to control the formation of the desired stereocenter. These methods often rely on transition-metal catalysis with chiral ligands.[7][8][9][10]

A plausible and widely-used strategy involves the asymmetric reduction of a corresponding ketone, 3-methoxy-1-butyn-3-one, or the asymmetric alkylation of an appropriate precursor. The key is the use of a chiral catalyst or auxiliary that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

Example Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example of how a chiral alcohol can be synthesized and subsequently converted to the target methoxy derivative.

Step 1: Synthesis of the Precursor Ketone (3-Oxo-1-butyne derivative) This step would involve standard organic synthesis techniques, likely starting from but-2-yn-1-ol and protecting the alkyne before oxidation and subsequent reactions.

Step 2: Asymmetric Reduction to Chiral Alcohol

  • Rationale: This is the key stereochemistry-defining step. A chiral catalyst, often based on Ruthenium or Rhodium with a chiral ligand (e.g., a derivative of BINAP), facilitates the transfer of hydrogen from a source like isopropanol to the ketone, creating the chiral alcohol with high enantiomeric excess (ee). The specific ligand's geometry dictates which face of the ketone is preferentially attacked.

  • Protocol:

    • To a solution of the precursor ketone (1.0 eq) in anhydrous isopropanol, add the chiral catalyst (e.g., (S,S)-Noyori catalyst, 0.01 eq).

    • Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and monitor by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction, remove the solvent under reduced pressure.

    • Purify the resulting chiral alcohol using flash column chromatography.

Step 3: Methylation to (S)- or (R)-3-Methoxy-1-butyne

  • Rationale: This is a standard Williamson ether synthesis. A strong base is used to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile to attack a methylating agent. This step typically proceeds with retention of configuration at the stereocenter.

  • Protocol:

    • Dissolve the enantiopure alcohol (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer, concentrate, and purify by distillation or chromatography to yield the final enantiopure product.

Caption: A generalized workflow for the stereoselective synthesis of a chiral methoxy alkyne.

Analytical Differentiation and Quality Control

Distinguishing and quantifying enantiomers is impossible with standard achiral analytical methods. Specialized chiral techniques are required to ensure the enantiomeric purity of the final product, a critical parameter in pharmaceutical applications.[4][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4][11][12] The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. One enantiomer will have a stronger interaction with the CSP, leading to a longer retention time and thus, separation.

  • Experimental Protocol:

    • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for a wide range of compounds.

    • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation (Resolution > 1.5).

    • Sample Preparation: Dissolve a small, accurately weighed amount of the 3-methoxy-1-butyne sample in the mobile phase.

    • Analysis: Inject the sample onto the HPLC system. The enantiomers will elute as two separate peaks.

    • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Polarimetry

While HPLC provides quantitative separation, polarimetry is a classical technique that measures the bulk optical activity of a sample. It confirms the presence of a net excess of one enantiomer.

  • Procedure:

    • A solution of the compound with a known concentration is prepared in a specific solvent.

    • The solution is placed in a polarimeter cell of a known path length.

    • Plane-polarized light is passed through the sample, and the angle of rotation (α) is measured.

    • The specific rotation [α] is calculated, which is a characteristic property of the compound under the specified conditions (temperature, wavelength, solvent, concentration).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Interpretation Sample Synthesized Product (e.g., this compound) Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Stationary Phase (CSP) Inject->Column Detect UV Detector Column->Detect Chromatogram Chromatogram with Two Resolved Peaks Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess (% ee) Integrate->Calculate Result Final Purity Report Calculate->Result

Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

Applications in Drug Development

Chiral alkynes, including the enantiomers of 3-methoxy-1-butyne, are valuable building blocks in medicinal chemistry.[7][13][14] The alkyne functional group is a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is widely used in drug discovery and bioconjugation.[13][14]

The methoxy group can also play a crucial role by influencing the molecule's physicochemical properties, such as solubility and metabolic stability, and can participate in key binding interactions with biological targets.[15]

By starting with an enantiomerically pure building block like (S)- or (R)-3-Methoxy-1-butyne, medicinal chemists can construct complex, multi-stereocenter drug candidates with absolute stereochemical control. This avoids the need for difficult chiral separations at later stages of the synthesis, making the drug development process more efficient and cost-effective.[7][16] These building blocks are instrumental in synthesizing molecules for various therapeutic areas, including potent receptor agonists and enzyme inhibitors.[7][13][16]

Conclusion

The distinction between this compound and its (R)-enantiomer extends far beyond a simple structural curiosity. For the modern researcher and drug developer, a comprehensive grasp of their synthesis, analysis, and application is essential. The ability to selectively synthesize and analytically verify the enantiopurity of these chiral building blocks is a critical enabler for the development of safer, more effective, and more selective therapeutics. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile intermediates like the enantiomers of 3-methoxy-1-butyne will only increase.

References

  • T. M. V. D. Pinho, e. Silva, Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. Chemical Science (RSC Publishing). Available at: [Link].

  • T. M. V. D. Pinho, e. Silva, Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. PMC. Available at: [Link].

  • V. Hornillos, et al., Synthesis of axially chiral heterobiaryl alkynes via dynamic kinetic asymmetric alkynylation. Chemical Communications (RSC Publishing). Available at: [Link].

  • J. Li, et al., Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. MDPI. Available at: [Link].

  • M. Á. Fernández-González, et al., Ir-Catalyzed Asymmetric Hydroarylation of Alkynes for the Synthesis of Axially Chiral Heterobiaryls. ACS Catalysis. Available at: [Link].

  • X. Ma, et al., Synthesis of axially chiral compounds through catalytic asymmetric reactions of alkynes. Organic Chemistry Frontiers. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 325947, 3-Methoxybut-1-yne. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85534559. PubChem. Available at: [Link].

  • V. Kannappan, Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link].

  • M. Calero, et al., Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link].

  • Propyne's Influence on the Properties of Chiral Drugs. LinkedIn. Available at: [Link].

  • Chiral analysis. Wikipedia. Available at: [Link].

  • A. Dasgupta, et al., Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PMC. Available at: [Link].

  • N. Harada, HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link].

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link].

  • V. Kannappan, Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link].

  • M. R. Bodrogean, et al., A three-step enantioselective synthesis of (+)- and (−)-α-thujone. Organic & Biomolecular Chemistry. Available at: [Link].

  • 3-methoxy-1-butene. NIST WebBook. Available at: [Link].

  • chiral columns. HPLC.eu. Available at: [Link].

  • Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Cheméo. Available at: [Link].

  • C. Pham-Huy, et al., Chiral Drugs: An Overview. PMC. Available at: [Link].

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link].

  • S. Al-Ghamdi, et al., A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link].

  • L. A. Nguyen, et al., Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. Available at: [Link].

  • A. N. V. Satyanarayana, T. Chatterjee, Green Synthesis of Stereodefined Tri- and Tetrasubstituted Alkenes via 100% Atomeconomic and Regio-, and Stereoselective Halo-chalcogenation and Sulfonylation of Alkynes. CHIMIA. Available at: [Link].

  • I. de la Calle, et al., Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. Available at: [Link].

  • C. Pham-Huy, et al., Chiral Drugs. An Overview. International Journal of Biomedical Science. Available at: [Link].

  • E. Vicente-García, et al., Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals. Available at: [Link].

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Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-3-Methoxy-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Google Gemini Division

Abstract

(S)-3-Methoxy-1-butyne is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and complex natural products. Its propargylic alcohol motif allows for diverse chemical transformations. Achieving high enantiopurity is critical for its application in stereoselective synthesis. This document provides a detailed guide for the enantioselective synthesis of this compound, focusing on the highly efficient zinc-ProPhenol catalyzed asymmetric addition of a terminal alkyne to methoxyacetaldehyde. This application note is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible protocol. We will delve into the mechanistic underpinnings of the catalysis, provide a step-by-step experimental protocol, and outline the necessary analytical methods for product characterization and quality control.

Introduction: The Significance of Chiral Propargylic Alcohols

Propargylic alcohols are versatile synthetic intermediates due to the dual reactivity of the alkyne and alcohol functionalities.[1][2] The terminal alkyne can serve as a nucleophile after deprotonation or be activated by transition metals for cross-coupling reactions.[1] The adjacent hydroxyl group can direct subsequent reactions, be used as a handle for further functionalization, or be a key pharmacophoric feature. The enantioselective synthesis of these motifs, such as this compound, is of paramount importance as the biological activity of chiral molecules is often confined to a single enantiomer.

The primary challenge in synthesizing this compound lies in controlling the stereochemistry during the carbon-carbon bond formation between an acetylene nucleophile and an aldehyde electrophile. Methoxyacetaldehyde, the precursor aldehyde, is prone to self-aldol condensation, which can lead to low yields and complex product mixtures.[3] This guide focuses on a state-of-the-art method that overcomes these challenges using a dinuclear zinc catalyst.

Core Concepts: Dinuclear Zinc-ProPhenol Catalysis

The selected protocol utilizes a catalyst system developed by Trost and coworkers, which is based on the commercially available ProPhenol ligand.[1] This ligand, when treated with a dialkylzinc reagent (e.g., diethylzinc, Et₂Zn), spontaneously assembles into a chiral dinuclear zinc complex.[4][5]

Key Features of the Zn-ProPhenol Catalyst:

  • Bifunctional Activation: The resulting complex possesses both a Lewis acidic zinc center and a Brønsted basic site.[4][5] This allows for the simultaneous activation of both the electrophile (aldehyde) and the nucleophile (pro-nucleophile, in this case, the terminal alkyne).[4]

  • Chiral Environment: The chiral backbone of the ProPhenol ligand creates a well-defined chiral pocket around the active sites, enforcing a specific orientation of the reactants in the transition state. This orientation dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to a high degree of enantioselectivity.

The catalytic cycle involves the deprotonation of the terminal alkyne by the Brønsted basic site to form a zinc alkynylide, while the aldehyde coordinates to the Lewis acidic zinc center. The intramolecular delivery of the alkynylide to the activated aldehyde then proceeds through a highly organized, enantioselective transition state.

Catalytic_Cycle cluster_0 Zn-ProPhenol Catalytic Cycle Catalyst Dinuclear Zn-ProPhenol Complex Active_Catalyst Activated Complex (Zn-Alkynylide) Catalyst->Active_Catalyst + R-C≡CH - EtH Transition_State [Aldehyde-Catalyst-Alkyne] Transition State Active_Catalyst->Transition_State + Aldehyde (R'CHO) Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst - Product (Propargylic Alcohol)

Caption: Proposed catalytic cycle for the Zn-ProPhenol catalyzed alkynylation.

Experimental Protocol: Zn-ProPhenol Catalyzed Asymmetric Alkynylation

This protocol is adapted from the general methodology reported for the enantioselective alkynylation of aldehydes.[1][2] It involves the reaction of methoxyacetaldehyde with trimethylsilylacetylene, followed by desilylation.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1,3-propanediol (ProPhenol Ligand)≥98%Commercial SourceStore under inert atmosphere.
Diethylzinc (Et₂Zn)1.0 M solution in hexanesCommercial SourcePyrophoric. Handle with extreme care under an inert atmosphere.
Trimethylsilylacetylene (TMSA)≥98%Commercial SourceDistill before use.
Methoxyacetaldehyde~50 wt. % in H₂OCommercial SourceRequires anhydrous preparation before use.
Anhydrous TolueneDriSolv® or equivalentCommercial SourceCrucial for reaction success.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercial SourceUsed for workup and purification.
Tetrabutylammonium Fluoride (TBAF)1.0 M solution in THFCommercial SourceFor desilylation step.
Silica Gel230-400 meshCommercial SourceFor column chromatography.

Scientist's Note: The methoxyacetaldehyde precursor is commercially available as a hydrate. It is imperative to use the anhydrous form. This can be prepared by cracking the polymer para-methoxyacetaldehyde or through other established dehydration procedures. The presence of water will quench the organozinc reagents and inhibit catalysis.

3.2. Step-by-Step Procedure

G start Start catalyst_prep Catalyst Preparation: - Add ProPhenol ligand to anhydrous toluene. - Cool to 0 °C. - Add Et₂Zn dropwise. start->catalyst_prep alkyne_add Alkyne Addition: - Add Trimethylsilylacetylene (TMSA). - Stir for 30 min at 0 °C. catalyst_prep->alkyne_add aldehyde_add Aldehyde Addition: - Cool to -20 °C. - Add anhydrous Methoxyacetaldehyde solution slowly. alkyne_add->aldehyde_add reaction Reaction: - Stir at -20 °C for 12-24 h. - Monitor by TLC. aldehyde_add->reaction quench Quenching: - Add saturated aq. NH₄Cl solution. reaction->quench workup Aqueous Workup: - Extract with EtOAc. - Wash with brine, dry over Na₂SO₄. quench->workup purify_silylated Purification 1: - Concentrate and purify by flash  chromatography to get silylated product. workup->purify_silylated desilylation Desilylation: - Dissolve product in THF. - Add TBAF solution. - Stir for 1 h. purify_silylated->desilylation purify_final Purification 2: - Quench, extract, and purify by flash  chromatography to get this compound. desilylation->purify_final end End Product purify_final->end

Caption: Experimental workflow for the synthesis of this compound.

Part A: Asymmetric Alkynylation

  • Catalyst Formation: To a flame-dried, argon-purged flask, add the ProPhenol ligand (0.05 mmol, 1.0 eq). Add anhydrous toluene (2.0 mL). Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 0.10 mmol, 2.0 eq) dropwise to the stirred solution. The solution may turn slightly yellow. Stir for 30 minutes at 0 °C.

    • Scientist's Note: The 2:1 ratio of Zn:Ligand is crucial for the formation of the active dinuclear catalytic species.[5]

  • Alkynylide Formation: Add trimethylsilylacetylene (TMSA) (1.5 mmol, 30 eq) to the catalyst solution at 0 °C. Stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to -20 °C (an ice/salt bath or cryocooler can be used).

  • In a separate flask, prepare a solution of anhydrous methoxyacetaldehyde (1.0 mmol, 20 eq) in anhydrous toluene (1.0 mL).

  • Slowly add the methoxyacetaldehyde solution to the reaction mixture via syringe pump over 4 hours.

    • Scientist's Note: Slow addition of the aldehyde is critical to minimize the background, uncatalyzed reaction and prevent self-aldol condensation, which is a common side reaction with enolizable aldehydes like acetaldehyde derivatives.[3]

  • Reaction Monitoring: Stir the reaction at -20 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL) at -20 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Silylated Intermediate): Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to afford (S)-4-methoxy-1-(trimethylsilyl)but-3-yn-2-ol.

Part B: Desilylation

  • Dissolve the purified silylated propargylic alcohol (0.8 mmol) in anhydrous THF (8 mL) in a plastic vial.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.88 mmol, 1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1 hour. Monitor by TLC.

  • Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the product is volatile).

  • Final Purification: Purify by flash column chromatography (e.g., 10-25% ethyl acetate in hexanes) to yield pure this compound.

Characterization and Quality Control

Verifying the identity, purity, and enantiomeric excess of the final product is a critical step.

4.1. Structural Verification

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity. Expected ¹H NMR signals for this compound include a doublet for the acetylenic proton, a multiplet for the methine proton, a singlet for the methoxy group, and a doublet for the methyl group.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

4.2. Enantiomeric Excess (ee%) Determination

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the standard method for determining the enantiomeric purity. The product is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or equivalent). The two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas. A racemic standard should be synthesized (e.g., by using a non-chiral base like n-BuLi) to identify the retention times of both enantiomers.

4.3. Optical Rotation

  • Polarimetry: Measure the specific rotation [α]D of the purified product. The sign and magnitude of the rotation, when compared to literature values, can confirm the absolute configuration of the enantiomer.

Performance and Data Summary

The Zn-ProPhenol catalyzed system consistently delivers high performance for a range of aldehydes.

SubstrateCatalyst SystemYield (%)ee% (%)ConditionsReference
Methoxyacetaldehyde(R,S)-ProPhenol / Et₂Zn~80-90>95Toluene, -20 °C, 12-24h[1][2]
Benzaldehyde(R,S)-ProPhenol / Et₂Zn9598Toluene, 0 °C, 12h[1]
Cyclohexanecarboxaldehyde(R,S)-ProPhenol / Et₂Zn9497Toluene, -20 °C, 24h[1]

Note: Yields and ee% are representative and may vary based on the purity of reagents and precise reaction conditions.

Conclusion

The protocol described provides a reliable and highly enantioselective method for the synthesis of this compound. The use of the commercially available ProPhenol ligand in conjunction with diethylzinc forms a powerful bifunctional catalyst that efficiently promotes the asymmetric addition of an alkyne to an enolizable aldehyde. By carefully controlling reaction parameters, particularly the slow addition of the aldehyde at low temperatures, high yields and excellent enantioselectivities can be achieved. This application note serves as a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Title: Zn‐ProPhenol‐catalyzed asymmetric one-pot alkynylation/Brook‐type... Source: ResearchGate URL: [Link]

  • Title: Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols Source: PMC (PubMed Central) URL: [Link]

  • Title: ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes Source: ACS Publications (Accounts of Chemical Research) URL: [Link]

  • Title: Development of Zn-ProPhenol-catalyzed asymmetric alkyne addition: synthesis of chiral propargylic alcohols Source: PubMed URL: [Link]

  • Title: Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol Source: PMC (PubMed Central) URL: [Link]

Sources

Application Note: Total Synthesis Applications of (S)-3-Methoxy-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Methoxy-1-butyne (CAS: 18857-02-8) represents a high-value "chiral pool" building block that bridges the gap between commodity chemicals and complex stereochemical architectures. Unlike its achiral counterparts, this terminal alkyne carries a pre-installed stereocenter (


) protected as a robust methyl ether.

This application note details the synthesis, handling, and strategic application of this compound. It is designed for medicinal chemists and process engineers targeting:

  • Polyketide Fragments: Introduction of remote stereocenters via diastereoselective addition.[1]

  • Kinase Inhibitors: Construction of rigid, chiral linkers via Sonogashira coupling.[1]

  • Click Chemistry: Installation of chiral triazoles with defined spatial orientation.

Strategic Utility & Mechanism

The utility of this compound stems from its ability to act as a nucleophilic chiral template . By deprotonating the terminal alkyne, the molecule becomes a nucleophile that carries its own stereochemical information.

The "Chiral Memory" Effect

When this alkyne adds to an electrophile (e.g., an aldehyde), the existing


 stereocenter influences the formation of the new 

stereocenter. This 1,2-asymmetric induction (often governed by Cram’s Rule or Felkin-Anh models) allows for the predictable generation of syn- or anti- 1,2-diols and amino alcohols without external chiral catalysts.
Visualization of Synthetic Pathways

G Start (S)-3-Butyn-2-ol (Commercial Chiral Pool) Product This compound (The Building Block) Start->Product Methylation (NaH, MeI) Path1 Pathway A: Lithiated Addition Product->Path1 n-BuLi Path2 Pathway B: Sonogashira Coupling Product->Path2 Pd/Cu Cat. Path3 Pathway C: CuAAC (Click) Product->Path3 Cu(I) Target1 Polyketide Fragments (1,2-diol motifs) Path1->Target1 + Aldehyde Target2 Kinase Inhibitors (Rigid Chiral Linkers) Path2->Target2 + Aryl Halide Target3 Chiral Triazoles (Bioisosteres) Path3->Target3 + Azide

Figure 1: Divergent synthetic utility of this compound starting from the chiral alcohol precursor.

Preparation Protocol: Synthesis of this compound[2]

Challenge: The product is volatile (bp ~65–70 °C).[1] Standard rotary evaporation will result in significant product loss.[1] Solution: A low-temperature methylation followed by fractional distillation.[1]

Materials
  • (S)-3-Butyn-2-ol (>98% ee)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Iodomethane (Methyl Iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Equipment: 3-neck flask, addition funnel, Vigreux column (for distillation).

Step-by-Step Procedure
  • Suspension: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.

  • Alkoxide Formation: Add (S)-3-butyn-2-ol (1.0 equiv) dropwise over 30 minutes. Hydrogen gas will evolve.[1] Stir at 0 °C for 45 minutes until evolution ceases and a grey/white alkoxide suspension forms.

  • Methylation: Add Iodomethane (1.3 equiv) dropwise at 0 °C.

    • Note: The reaction is exothermic.[1] Maintain internal temperature <10 °C to prevent racemization or polymerization.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO4; the alkyne and ether spots are faint, GC is preferred).

  • Quench & Isolation (CRITICAL):

    • Cool back to 0 °C. Carefully quench with saturated aqueous

      
      .
      
    • Extract with Pentane (preferred over ether/DCM due to ease of separation).[1]

    • Wash organics with water and brine.[1] Dry over

      
      .[1]
      
  • Purification:

    • Do NOT use a Rotavap.

    • Transfer the pentane solution to a distillation apparatus equipped with a 15 cm Vigreux column.

    • Distill off the pentane (bp 36 °C) at atmospheric pressure.

    • Collect the product fraction (bp range 62–68 °C).[1]

    • Yield: Typically 75–85%.[1]

    • QC: Check optical rotation and

      
       NMR (Methoxy singlet at ~3.4 ppm, terminal alkyne doublet at ~2.4 ppm).
      

Application Protocol A: Diastereoselective Fragment Assembly

This protocol demonstrates the use of this compound to create a chiral propargylic alcohol, a common motif in macrolide antibiotics (e.g., Callipeltoside analogues).

Reaction Logic

The lithiated alkyne attacks the aldehyde.[1] The stereochemistry is governed by the Felkin-Anh model , where the nucleophile attacks anti to the largest substituent on the aldehyde's alpha-carbon (if chiral) or is influenced by the


-methoxy group of the alkyne (reagent control).
Protocol
  • Lithiation: Dissolve this compound (1.2 equiv) in THF at -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins to form the lithium acetylide.

  • Addition: Dissolve the target aldehyde (1.0 equiv) in THF. Add this solution slowly down the side of the flask to the acetylide at -78 °C.

    • Tip: Adding

      
       (0.5 equiv) prior to the aldehyde can enhance diastereoselectivity (chelation control).
      
  • Workup: Stir at -78 °C for 1 hour, then warm to 0 °C. Quench with sat.

    
    .[1] Extract with EtOAc.[1]
    
  • Result: A mixture of diastereomeric propargylic alcohols. The ratio (dr) depends on the aldehyde's steric bulk.

Application Protocol B: Sonogashira Coupling (MedChem)[1]

Used to install the (S)-methoxy-butyne motif onto an aromatic scaffold (e.g., kinase hinge binder).

Protocol
  • Charge: In a microwave vial, combine Aryl Halide (1.0 equiv),

    
     (5 mol%), and CuI (2 mol%).
    
  • Solvent: Add degassed THF/Et3N (1:1 ratio).

  • Addition: Add this compound (1.5 equiv).

  • Reaction: Seal and heat to 50 °C for 4 hours (or microwave at 80 °C for 30 mins).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Troubleshooting & QC Data

ParameterSpecification / ObservationTroubleshooting
Appearance Colorless, volatile liquidYellowing indicates oxidation/polymerization. Distill before use.[1]
Enantiomeric Excess (ee) >98% (by Chiral GC)If ee drops, check the temperature during NaH step. High temp causes racemization.[1]
Boiling Point ~64–68 °CIf distilling >75 °C, you likely have residual alcohol or wet solvent.[1]
NMR Signal

3.41 (s, 3H, OMe)
If signal is split or shifted, suspect incomplete methylation.
Stereochemical Validation Model

The following diagram illustrates the transition state logic for the addition to an aldehyde, critical for explaining diastereoselectivity in reports.

TS cluster_0 Felkin-Anh Transition State Aldehyde Aldehyde (R-CHO) TS Transition State (Nu attacks anti to Large Group) Aldehyde->TS Orientation Nu Nucleophile ((S)-Li-C≡C-CH(OMe)Me) Nu->TS Attack Product Major Diastereomer (1,2-anti or syn defined) TS->Product Bond Formation

Figure 2: Simplified Felkin-Anh model predicting the stereochemical outcome of the lithiated alkyne addition.

References

  • Preparation of Chiral Propargylic Ethers

    • Marshall, J. A., & Palovich, M. R. (1998).[2] Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes.[1][2] Journal of Organic Chemistry.[1][2][3] Link (Contextual reference for chiral ether utility).[1]

  • Alkynylation Methodology

    • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[4] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes.[1][4] Organic Letters.[1][4] Link (Foundational methodology for zinc-mediated additions).[1]

  • Natural Product Application (Callipeltoside Context)

    • Trost, B. M., et al. (2002). A Total Synthesis of (-)-Callipeltoside A.[1] Journal of the American Chemical Society.[1][5] Link (Demonstrates the utility of similar chiral alkynyl fragments).

  • Sonogashira Coupling Standards

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.[1] Link

Disclaimer: This document is for research use only. This compound is a flammable liquid. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: High-Fidelity Lithiation & Functionalization of (S)-3-Methoxy-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

(S)-3-Methoxy-1-butyne is a high-value chiral building block used in the synthesis of polyketides, alkaloid natural products, and antiretroviral therapeutics.[1] Its utility relies on the nucleophilic addition of its terminal carbon to electrophiles (aldehydes, ketones, epoxides) while strictly preserving the stereogenic center at the C3 position.

This application note details the reaction of this compound with n-butyllithium (n-BuLi). Unlike simple terminal alkynes, this substrate presents a competing mechanistic pathway: the presence of the methoxy group allows for lithium coordination, which can stabilize the desired acetylide or, under improper conditions, facilitate propargylic deprotonation leading to racemization via an allene intermediate.

Mechanistic Insight: The Chelation-Acidity Paradox

The reaction is governed by two factors: pKa differentials and Complex Induced Proximity Effects (CIPE) .

  • Thermodynamic Control (Acidity):

    • Terminal Alkyne Proton (

      
      ):  pKa 
      
      
      
      25.[2][3] Removal results in
      
      
      hybridized carbanion (Lithium Acetylide).
    • Propargylic Proton (

      
      ):  pKa 
      
      
      
      40+. Removal results in racemization via allenyl species.
    • Result:

      
       is significantly more acidic, favoring the formation of the chiral acetylide.
      
  • Kinetic Control (Chelation): The methoxy oxygen acts as a Lewis base, coordinating the lithium cation of the n-BuLi aggregate. This pre-complexation brings the butyl anion into proximity with the substrate. While this accelerates the desired terminal deprotonation, it also brings the base near the propargylic proton.

    • Critical Control Point: Low temperature (-78°C) is strictly required to ensure the reaction follows the thermodynamic pathway (terminal lithiation) and prevents the higher-activation-energy pathway of propargylic deprotonation.

Mechanism Visualization

The following diagram illustrates the pathway selectivity and the risk of racemization.

ReactionMechanism cluster_Main Path A: Desired Lithiation (-78°C) cluster_Side Path B: Racemization (> -20°C) Substrate This compound (Starting Material) Complex Pre-Reaction Complex (Li-O Coordination) Substrate->Complex + n-BuLi (Coordination) Acetylide Lithium Acetylide (Chirality Retained) Complex->Acetylide Deprotonation of Terminal C-H (Kinetic) Allene Lithiated Allene (Achiral Intermediate) Complex->Allene Deprotonation of Propargylic C-H Product Functionalized Alkyne (Enantiopure) Acetylide->Product + Electrophile (E+) Racemate Racemic Mixture Allene->Racemate Equilibration

Figure 1: Mechanistic bifurcation. Path A (Green) represents the desired thermodynamic deprotonation. Path B (Red) represents the risk of chelation-directed propargylic deprotonation at elevated temperatures.

Part 2: Experimental Protocol

Reagent Specifications & Safety
  • Substrate: this compound (Check enantiomeric excess via chiral GC/HPLC prior to use).

  • Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes). Must be titrated before use (e.g., using diphenylacetic acid method) to ensure stoichiometry. Excess base causes racemization.

  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled from Na/Benzophenone or passed through activated alumina columns.

  • Safety: n-BuLi is pyrophoric.[4] The substrate is volatile (bp ~88°C) and flammable. All operations must occur under Argon or Nitrogen.

Step-by-Step Lithiation Protocol
Phase 1: Setup and Dehydration
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under a stream of Argon. Allow to cool.

  • Solvent Charge: Syringe anhydrous THF into the flask. Concentration of substrate should be approx. 0.2 M to 0.5 M.

  • Substrate Addition: Add this compound (1.0 equiv) via syringe.

  • Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow the internal temperature to equilibrate to -78°C for at least 15 minutes.

Phase 2: Lithiation (The Critical Step)
  • Reagent Addition: Add n-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.

    • Note: Direct the stream down the side of the flask to pre-cool the reagent before it hits the bulk solution.

    • Observation: No significant color change is usually observed (solution remains clear/colorless).

  • Incubation: Stir at -78°C for 30–45 minutes.

    • Why: This ensures complete formation of the lithium acetylide aggregate without providing thermal energy for the propargylic rearrangement.

Phase 3: Electrophile Trapping & Workup
  • Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone, TMS-Cl) (1.1–1.2 equiv) dropwise.

    • If the electrophile is a solid: Dissolve in minimal anhydrous THF before addition.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature naturally.

  • Quench: Quench with saturated aqueous Ammonium Chloride (

    
    ).
    
  • Extraction: Extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate carefully (product may be volatile).
Experimental Workflow Diagram

ProtocolWorkflow Start Start: Flame-Dry Glassware Inert Atmosphere (Ar/N2) Solvent Charge THF & Substrate Cool to -78°C Start->Solvent Lithiation Add n-BuLi (Dropwise) Stir 45 min @ -78°C Solvent->Lithiation Temp Control Critical Trapping Add Electrophile Stir 1h @ -78°C Lithiation->Trapping Nucleophilic Attack Warm Warm to Room Temp (Monitor by TLC) Trapping->Warm Quench Quench (sat. NH4Cl) Extraction & Drying Warm->Quench

Figure 2: Operational workflow for the generation and reaction of chiral lithium acetylides.

Part 3: Data Interpretation & Troubleshooting

Expected Results vs. Common Failures

The following table summarizes diagnostic outcomes based on reaction parameters.

ParameterOptimal ConditionResultDeviation Consequence
Temperature -78°C>99% ee RetentionRacemization (via allene formation) if T > -20°C.
Stoichiometry 1.05 eq n-BuLiComplete ConversionExcess Base: Attacks propargylic H. Deficit: Low yield.
Solvent THFSoluble AggregateNon-polar (Hexane): Slow reaction, aggregation issues.
Time 30-45 minStable AnionProlonged (>2h): Risk of slow isomerization.
Analytical Validation

To verify the integrity of the process, use the following analytical checks:

  • Chiral HPLC/GC: Compare the product against a racemic standard.

  • 1H NMR: Look for the disappearance of the terminal alkyne proton (

    
     ppm, doublet due to long-range coupling) and the appearance of signals corresponding to the electrophile addition.
    
  • Optical Rotation: Measure

    
     and compare to literature values for known derivatives.
    

References

  • Midland, M. M. (1975). "Preparation of Lithium Acetylides." Journal of Organic Chemistry.
  • Wakefield, B. J. (1990). Organolithium Methods. Academic Press.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • PubChem. (2025). "3-Methoxy-1-butyne Compound Summary." [Link] (Safety and Physical Properties).

  • Organic Syntheses. (2008). "Handling of Air-Sensitive Reagents." Org.[2][5][6][7] Synth. 85, 64-71.[7] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Large-Scale Production of (S)-3-Methoxy-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S)-3-Methoxy-1-butyne. Our goal is to provide in-depth, field-proven insights to help you navigate the challenges of scaling up this synthesis, improve yield, and ensure the enantiomeric purity of your final product. This document moves beyond basic protocols to explain the "why" behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Overview of the Primary Synthetic Route: Williamson Ether Synthesis

The most common and scalable method for preparing this compound is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the deprotonation of a chiral alcohol followed by reaction with an alkylating agent.[1] For the synthesis of this compound, the preferred starting materials are (S)-3-butyn-2-ol and a suitable methylating agent, such as methyl iodide.

The overall transformation is a two-step, one-pot process:

  • Deprotonation: (S)-3-butyn-2-ol is treated with a strong, non-nucleophilic base, typically sodium hydride (NaH), to form the corresponding sodium alkoxide.

  • Methylation: The in-situ generated alkoxide acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide) to form the desired ether product.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation (SN2) start (S)-3-butyn-2-ol alkoxide (S)-alkoxide start->alkoxide NaH, Anhydrous THF methyl_iodide Methyl Iodide (CH3I) alkoxide->methyl_iodide Nucleophilic Attack product This compound methyl_iodide->product

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Troubleshooting Guide: Common Issues in Large-Scale Production

Scaling up any chemical synthesis can introduce challenges that are not apparent at the bench scale.[2] This section addresses common problems encountered during the large-scale production of this compound.

Issue 1: Low or Inconsistent Yields

Question: My small-scale (mmol) synthesis of this compound proceeded with a high yield, but upon scaling up to the multi-kilogram scale, the yield has dropped significantly and is inconsistent. What are the likely causes?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The deprotonation of the secondary alcohol is a critical first step. On a larger scale, inefficient mixing can lead to incomplete reaction with the solid sodium hydride. Unreacted alcohol will not participate in the subsequent methylation step.- Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain good suspension of the NaH powder. - Monitor Hydrogen Evolution: The reaction of NaH with the alcohol produces hydrogen gas.[3] Use a gas flow meter to monitor the rate of hydrogen evolution. The reaction is complete when gas evolution ceases. - Consider a slight excess of NaH: Using a small excess (1.1-1.2 equivalents) of NaH can help drive the deprotonation to completion.
Side Reactions The Williamson ether synthesis can be prone to a competing elimination (E2) reaction, especially at higher temperatures.[4] In this case, the alkoxide can act as a base, leading to the formation of by-products.- Strict Temperature Control: Maintain a low reaction temperature, especially during the addition of the methylating agent. For the deprotonation step, the reaction can be started at 0°C and allowed to warm to room temperature. The methylation step should ideally be carried out at a controlled temperature, for example, by using a jacketed reactor with a cooling system.[5] - Choice of Alkylating Agent: Methyl iodide is an excellent substrate for S(_N)2 reactions and is less prone to elimination than larger alkyl halides.[6]
Moisture Contamination Sodium hydride reacts violently with water, and any moisture in the reactor or solvents will consume the base and reduce the yield.[7]- Rigorous Anhydrous Conditions: All glassware and reactors must be thoroughly dried before use. Anhydrous solvents are essential. Consider a final rinse with a dry solvent before charging the reagents. - Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.
Issue 2: Loss of Enantiomeric Purity

Question: My final product shows a decrease in enantiomeric excess (ee) compared to the starting material. What could be causing this racemization?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Racemization of the Alkoxide While less common for this specific substrate, strong basic conditions can potentially lead to racemization if there is a plausible mechanism for proton exchange at the chiral center.- Minimize Reaction Time: Do not prolong the reaction time unnecessarily after the deprotonation is complete. Proceed with the methylation step as soon as feasible. - Avoid Excessive Heat: High temperatures can increase the rate of any potential racemization pathways.
Racemization during Work-up or Purification Exposure to acidic or basic conditions during the work-up or purification steps could potentially lead to racemization, especially if the product is heated for extended periods. Benzylic ethers, for example, can be racemized by treatment with solid acids.[8]- Neutral Work-up: Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride). Avoid strong acids or bases. - Optimize Distillation: If purification is done by fractional distillation, use a vacuum to lower the boiling point and minimize thermal stress on the molecule.[9]
Issue 3: Difficulties in Purification

Question: I am having trouble purifying the final product. What are the likely impurities and how can I remove them?

Possible Causes and Solutions:

Potential Impurity Source Recommended Purification Strategy
Unreacted (S)-3-butyn-2-ol Incomplete deprotonation or insufficient methylating agent.Fractional Distillation: Due to the difference in boiling points between the starting alcohol and the ether product, fractional distillation under reduced pressure is an effective method for separation.[9]
Mineral Oil If using a dispersion of NaH in mineral oil.Aqueous Work-up: During the aqueous work-up, the mineral oil will separate with the organic layer. Subsequent purification by distillation will effectively remove the high-boiling mineral oil.
By-products from Elimination If the competing E2 reaction occurs.Fractional Distillation: The volatility of elimination by-products will likely differ from the desired product, allowing for separation by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of (S)-3-butyn-2-ol on a large scale?

A1: Sodium hydride (NaH), typically as a 60% dispersion in mineral oil, is a common and effective choice for large-scale reactions.[10] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide. The use of a dispersion in mineral oil improves handling safety and ease of transfer on a large scale.

Q2: How can I safely handle sodium hydride on an industrial scale?

A2: Sodium hydride is a flammable solid that reacts violently with water.[7] Strict safety protocols must be followed:

  • Inert Atmosphere: Always handle NaH under an inert atmosphere (nitrogen or argon).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves.[7]

  • Dispensing: For large quantities, use a closed-system transfer method to add the NaH dispersion to the reactor.

  • Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a protic solvent like isopropanol or ethanol to the reaction mixture after the desired reaction is complete.

Q3: What analytical methods are recommended for determining the enantiomeric purity of this compound?

A3: Due to the volatile nature of the product, chiral gas chromatography (GC) is the most suitable method.[4][11]

  • Column: A cyclodextrin-based chiral column is often effective for separating enantiomers of small, volatile compounds.[12]

  • Sample Preparation: The sample can typically be dissolved in a suitable solvent (e.g., dichloromethane or hexane) and injected directly.

  • Detection: A flame ionization detector (FID) provides excellent sensitivity for this type of compound.

Q4: Can I use a different methylating agent instead of methyl iodide?

A4: While methyl iodide is highly effective, other methylating agents like dimethyl sulfate can also be used.[13] However, dimethyl sulfate is more toxic and requires different handling procedures. The choice of methylating agent may also influence the reaction conditions and by-product profile.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

Materials:

  • (S)-3-butyn-2-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Reactor Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and purged with nitrogen. Equip the reactor with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Charge the reactor with anhydrous THF. With vigorous stirring, add the sodium hydride dispersion (1.1 equivalents) portion-wise at a temperature of 0-5 °C.

  • Deprotonation: Slowly add a solution of (S)-3-butyn-2-ol (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back to 0-5 °C. Slowly add methyl iodide (1.2 equivalents) via the dropping funnel, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by GC.

  • Work-up: Cool the reactor to 0-5 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Separate the aqueous and organic layers. Extract the aqueous layer with THF or another suitable solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Protocol 2: Chiral GC Analysis

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

GC Conditions (starting point, may require optimization):

Parameter Value
Column e.g., Astec® CHIRALDEX™ G-TA
Injector Temperature 250 °C
Detector Temperature 250 °C
Carrier Gas Helium
Oven Program Start at 50 °C, hold for 2 min, ramp at 5 °C/min to 150 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a suitable solvent (e.g., hexane).

  • Injection: Inject the sample into the GC.

  • Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee) using the peak areas.

Troubleshooting_Workflow start Low Yield or Inconsistent Results q1 Check for Incomplete Deprotonation (Monitor H2 evolution) start->q1 s1 Increase agitation Use slight excess of NaH q1->s1 Yes q2 Investigate Side Reactions (Analyze by-products by GC-MS) q1->q2 No end_node Optimized Yield s1->end_node s2 Strict temperature control Ensure high-purity reagents q2->s2 Yes q3 Suspect Moisture Contamination q2->q3 No s2->end_node s3 Ensure rigorous anhydrous conditions Maintain inert atmosphere q3->s3 Yes q3->end_node No s3->end_node

Sources

Technical Support Center: Purification of Volatile Chiral Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of volatile chiral alkynes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating enantiomers of these volatile and often sensitive compounds. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles to provide robust and reliable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Method Selection - Where Do I Start?

Question: I have a racemic mixture of a volatile chiral alkyne. Which purification technique should I choose: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), or preparative Gas Chromatography (GC)?

Answer: The selection of a primary purification technique depends on a trade-off between volatility, thermal stability, required scale, and available equipment. For volatile chiral alkynes, Supercritical Fluid Chromatography (SFC) is often the technique of choice .[1][2][3]

Here’s the causality:

  • Volatility and Recovery: The primary mobile phase in SFC is supercritical CO₂, which becomes a gas after collection. This drastically reduces the volume of liquid solvent that needs to be evaporated, minimizing sample loss for volatile compounds—a significant challenge in traditional HPLC and GC.[4][5] Preparative GC requires complex and often inefficient cold trapping systems to recover volatile analytes.[6]

  • Speed and Throughput: Due to the low viscosity and high diffusivity of supercritical fluids, SFC separations are 3-5 times faster than HPLC, with shorter column equilibration times.[2][4] This allows for higher throughput, which is critical in drug discovery environments.

  • Mild Conditions: SFC operates at lower temperatures than GC, making it ideal for thermally labile or unstable compounds.[5]

  • Green Chemistry: SFC primarily uses captured CO₂ and significantly reduces the consumption of toxic organic solvents like hexane, making it a more environmentally sustainable choice.[1][3]

The following table and decision workflow provide a high-level comparison to guide your choice.

Table 1: Comparison of Primary Purification Techniques

Feature Supercritical Fluid Chromatography (SFC) Chiral HPLC Preparative Gas Chromatography (GC)
Ideal For Volatile, thermally sensitive compounds Less volatile, thermally stable compounds Highly volatile, thermally stable compounds
Speed Very Fast (3-5x faster than HPLC)[2] Moderate to Slow Slow (long run times)[6]
Sample Recovery High (easy evaporation of CO₂)[2][4] Moderate (requires bulk solvent removal) Low to Moderate (requires complex trapping)
Loading Capacity High High Very Low[6]
Operating Temp. Low to Moderate (e.g., 30-60 °C)[5] Ambient to Moderate High (e.g., >150 °C)
Solvent Usage Low (CO₂ + small % modifier)[3] High Low (carrier gas)

| Key Challenge | Higher initial instrument cost | Potential sample loss during workup | Thermal degradation; low throughput[6] |

Experimental Workflow: Selecting a Purification Method

This diagram outlines the logical steps for choosing the most appropriate purification strategy.

G cluster_0 Start: Racemic Volatile Chiral Alkyne cluster_1 Primary Assessment cluster_2 Method Selection cluster_3 Outcome start Initial Sample thermal_stability Is the alkyne thermally stable? start->thermal_stability scale Purification Scale? thermal_stability->scale Yes hplc Consider Chiral HPLC thermal_stability->hplc No sfc Prioritize SFC scale->sfc mg to kg gc Consider Prep GC (analytical/small scale only) scale->gc <10 mg end_point Proceed to Method Development sfc->end_point hplc->end_point gc->end_point

Caption: Decision workflow for purification method selection.

FAQ 2: Troubleshooting Poor Separation

Question: My enantiomers are co-eluting or showing poor resolution on my chiral column. What are the steps to fix this?

Answer: Achieving good enantiomeric resolution is an exercise in optimizing the interactions between your analytes and the Chiral Stationary Phase (CSP). A systematic approach is key.

  • Verify Column Health: Before optimizing, ensure the column is performing correctly. An abrupt loss of efficiency could indicate a blocked inlet frit or contamination at the head of the column.[7] For immobilized columns, flushing with a strong solvent like DMF or THF may restore performance.[7] For coated columns, which are more sensitive, ensure you have not introduced any incompatible solvents.[7][8]

  • Primary Optimization - The Mobile Phase:

    • In SFC: The organic modifier (co-solvent) has the largest impact. If you are using methanol, try switching to ethanol or isopropanol, or vice-versa. These alcohols have different hydrogen bonding capabilities that alter the interaction with the CSP.

    • In HPLC (Normal Phase): Systematically vary the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). Small changes can have a large effect.

  • Secondary Optimization - Temperature:

    • Lowering the column temperature generally increases the enantioselectivity (separation factor), leading to better resolution.[9] However, be aware that this also increases mobile phase viscosity, which can lead to broader peaks and higher backpressure. Start at ambient temperature and try decreasing in 5-10 °C increments.

  • Re-evaluate the Chiral Stationary Phase (CSP):

    • If optimization fails, the chosen CSP is likely not suitable for your molecule. There is no universal chiral column.[8] Polysaccharide-based phases (e.g., Chiralpak® IA, IB, IC) are excellent starting points, but you may need to screen other column types (e.g., cyclodextrin-based) to find one that provides the necessary selectivity.[]

Workflow: Troubleshooting Poor Enantiomeric Resolution

G start Poor or No Resolution check_column 1. Check Column Health (Flush / Reverse Flow) start->check_column perf_ok Performance OK? check_column->perf_ok replace_column Regenerate or Replace Column perf_ok->replace_column No opt_mp 2. Optimize Mobile Phase (Change Co-Solvent / Ratio) perf_ok->opt_mp Yes replace_column->start res_ok1 Resolution Improved? opt_mp->res_ok1 opt_temp 3. Optimize Temperature (Typically Decrease Temp) res_ok1->opt_temp No success Successful Separation res_ok1->success Yes res_ok2 Resolution Improved? opt_temp->res_ok2 change_csp 4. Change Chiral Stationary Phase (CSP) res_ok2->change_csp No res_ok2->success Yes change_csp->start

Caption: Systematic workflow for troubleshooting poor chiral separation.

FAQ 3: Detection and Quantification

Question: My simple alkyne lacks a strong UV chromophore, leading to poor sensitivity with a PDA/UV detector. How can I reliably detect and quantify my enantiomers?

Answer: This is a common problem for alkynes that do not possess aromatic rings or other chromophores.[11] You have two primary strategies: derivatization or using an alternative detector.

1. Pre-Column Derivatization with a Chromophore: This indirect method involves reacting your alkyne with a reagent to attach a UV-active tag.[][12]

  • Cobalt Complexation: A highly effective method specific to alkynes is complexation with dicobalt octacarbonyl (Co₂(CO)₈).[11] This reaction is often quantitative and forms a stable cobalt-alkyne complex that is intensely colored and has strong UV absorbance. The bulky metal complex can also enhance chiral recognition on the CSP. The cobalt can be removed post-purification if necessary.[11]

  • Derivatization of a Secondary Functional Group: If your molecule contains another functional group (e.g., a hydroxyl or amine), you can react it with a UV-active derivatizing agent, such as 3,5-dinitrobenzoyl chloride.[11]

Protocol: In-Situ Cobalt Complexation for HPLC/SFC Analysis

  • In a vial, dissolve a small amount of your alkyne sample (approx. 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane).

  • Add a slight excess (1.1 to 1.2 equivalents) of dicobalt octacarbonyl. The solution will change color as the complex forms.

  • Allow the reaction to proceed at room temperature for 10-30 minutes. The reaction is typically complete when gas evolution ceases.

  • Directly inject an aliquot of this reaction mixture into the HPLC or SFC system for analysis.[11] The resulting complex will be readily detectable by UV.

2. Use of Alternative Detectors: If derivatization is not feasible, consider using a universal detector that does not rely on UV absorbance.

  • Mass Spectrometry (MS): An MS detector provides high sensitivity and structural confirmation. It is readily coupled with both HPLC and SFC.

  • Evaporative Light Scattering Detector (ELSD): An ELSD can detect any non-volatile analyte after the mobile phase is evaporated. It is a good choice for compounds without chromophores but is not as sensitive as MS and provides a non-linear response.

FAQ 4: Assessing Enantiomeric Purity

Question: After purification, how do I confirm the enantiomeric excess (ee) of my collected fractions?

Answer: Determining the final purity is a critical step. The most reliable method is analytical chiral chromatography (HPLC, SFC, or GC) .[9] Polarimetry is an older method that is often unreliable due to potential impurities and non-linear responses.[13]

Protocol: Determination of Enantiomeric Excess (% ee)

  • Develop an Analytical Method: Using an analytical-scale chiral column (which may be the same phase as your preparative column), develop a method that achieves baseline resolution (Resolution > 1.5) of the two enantiomers.

  • Prepare a Racemic Standard: Analyze a 50:50 racemic mixture of your alkyne to establish the retention times of both enantiomers.

  • Analyze Purified Fractions: Inject a diluted sample of each collected fraction.

  • Calculate % ee: Integrate the peak areas for the two enantiomers and apply the following formula:[14]

    • % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

For example, a fraction containing 98% of one enantiomer and 2% of the other has an ee of 96%.[14]

Alternative Method: NMR Spectroscopy If an appropriate functional group is present, you can use NMR spectroscopy with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[11][15] These diastereomers will exhibit distinct, well-resolved signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of your sample.[16]

References

  • Zhang, Y., et al. (2008). Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. Journal of Chromatography A, 1191(1-2), 244-252. Retrieved from [Link]

  • Brough, P., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. Retrieved from [Link]

  • Iraneta, P., & Fountain, K. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Retrieved from [Link]

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(5), 348-359. Retrieved from [Link]

  • Li, W., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(10), 1662. Retrieved from [Link]

  • Berger, T. A., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-379). Elsevier. Retrieved from [Link]

  • YMC. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. YMC America, Inc. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(12), 3266. Retrieved from [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Retrieved from [Link]

  • Le Duff, C. S., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(10), 1819-1823. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. Retrieved from [Link]

  • University of Birmingham. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. University of Birmingham Research Portal. Retrieved from [Link]

  • Dwight, R. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]

  • Raynie, D. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • H. W. Armstrong, D. (2018). Chiral Gas Chromatography. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Cui, P., et al. (2022). Challenges and opportunities for chiral covalent organic frameworks. Chemical Communications, 58(76), 10631-10645. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • He, C., et al. (2021). Recent advancements and challenges in the catalytic purification of volatile organic compounds. Environmental Science: Nano, 8(12), 3416-3446. Retrieved from [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

Sources

troubleshooting low conversion rates with (S)-3-Methoxy-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Product: (S)-3-Methoxy-1-butyne CAS: 34386-81-3 (Generic: 18857-02-8) Boiling Point: ~73°C (Atmospheric) / 62–67°C (75 mmHg) Key Application: Chiral building block for Sonogashira coupling, CuAAC (Click Chemistry), and heterocyclic synthesis.

Introduction: Why Your Conversion is Low

This compound is a deceptively simple reagent.[1] Its low molecular weight and specific functional density (propargylic ether) create a "perfect storm" for three distinct failure modes: physical loss (volatility), catalytic death (chelation/homocoupling), and stereochemical erosion (racemization).

This guide moves beyond generic advice, treating the molecule as a specific entity with unique handling requirements.

Module 1: The "Phantom" Reagent (Volatility & Stoichiometry)

Diagnosis: Reaction monitoring (TLC/LCMS) shows unreacted coupling partner (e.g., aryl halide) and no remaining alkyne, yet no product is formed.

The Physics of Failure

With a boiling point near 73°C, this compound has a high vapor pressure even at room temperature. Standard inert gas purging (sparging) can strip the reagent from the solvent before the catalyst is even active.

Protocol: The "Cold-Start" Addition

Objective: Prevent reagent loss during the induction period.

  • Solvent Degassing: Degas the solvent separately using freeze-pump-thaw or vigorous sparging before adding the alkyne.[1]

  • Cryogenic Addition: Cool the reaction vessel to 0°C (or -20°C for smaller scales).

  • Stoichiometric Correction:

    • Standard Alkyne: 1.1 equiv.[1]

    • This compound:1.5 to 2.0 equiv. (You must account for headspace partition).[1]

  • Sealing: Use a pressure-rated vial with a crimp top or a high-quality septum with parafilm.[1] Do not run under continuous dynamic inert gas flow (open bubbler) unless using a reflux condenser cooled to -10°C.[1]

Module 2: Catalytic Coupling (Sonogashira & Click)

Diagnosis: Reaction turns dark/black immediately; analysis shows homocoupling (Glaser product) or stalled conversion.[1]

The "Methoxy Effect" & Chelation

The oxygen atom at the propargylic position is a Lewis base. In low-polarity solvents, it can coordinate to the metal center (Pd or Cu), potentially poisoning the catalyst or altering the geometry required for the transmetallation step.

Troubleshooting Matrix: Catalyst & Ligand Selection[1][2][3]
ParameterStandard Condition (Fail)Optimized Condition (Pass)Mechanistic Rationale
Ligand PPh₃ (Triphenylphosphine)XPhos or SPhos Bulky, electron-rich Buchwald ligands prevent the methoxy oxygen from displacing the ligand on the Pd center.
Copper 10-20 mol% CuICopper-Free (if possible) or 2-5 mol% High Cu loading accelerates Glaser homocoupling (dimerization) over cross-coupling.[1]
Base Et₃N (Triethylamine)Cs₂CO₃ or K₃PO₃ Inorganic bases in polar aprotic solvents (DMF/ACN) reduce propargylic proton exchange rates compared to amine bases.[1]
Atmosphere Nitrogen balloonArgon (Strict)Argon is heavier than air, providing a better blanket to prevent O₂-mediated Glaser coupling.
Diagram: Diagnosing Reaction Failure

The following decision tree helps isolate whether the issue is chemical (catalyst) or physical (volatility).

TroubleshootingFlow Start Low Conversion Observed CheckAlkyne Is Alkyne Detectable in Crude Mixture? Start->CheckAlkyne CheckDimer Is Glaser Dimer Present? CheckAlkyne->CheckDimer Yes (Unreacted) VolatileLoss ISSUE: Volatility Action: Increase equivs, use sealed tube, cool. CheckAlkyne->VolatileLoss No (Disappeared) OxidativeIssue ISSUE: O2 Ingress/Cu Overload Action: Degas better, reduce Cu loading. CheckDimer->OxidativeIssue Yes (Dimer found) Chelation ISSUE: Catalyst Poisoning Action: Switch to Buchwald Ligands (XPhos). CheckDimer->Chelation No Dimer

Caption: Workflow for isolating the root cause of low conversion: distinguishing between physical loss, side reactions (dimerization), and catalyst deactivation.

Module 3: Stereochemical Integrity (Racemization)

Diagnosis: High conversion is achieved, but the product has low enantiomeric excess (


).
The Mechanism of Racemization

The propargylic proton is acidified by the adjacent alkyne and the electron-withdrawing methoxy group. Under basic conditions (standard Sonogashira), this proton can be removed, leading to an allenyl intermediate which re-protonates racomically.

Prevention Protocol:

  • Avoid Strong Amine Bases: Replace DBU or Piperidine with weaker inorganic bases (Cs₂CO₃).[1]

  • Temperature Control: Never exceed 60°C . If the reaction is sluggish, change the catalyst (e.g., Pd(dppf)Cl₂) rather than increasing the heat.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) which facilitate proton exchange.[1] Use THF, DMF, or Toluene.

Module 4: CuAAC (Click Chemistry) Specifics

Issue: Reaction stalls after 50% conversion; solution turns green/blue. Cause: Oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen, accelerated by the ether functionality.

Optimization:

  • Ligand: Use THPTA or TBTA (1:1 ratio with Cu).[1] This protects the Cu(I) center from oxidation and competitive chelation by the substrate.

  • Reducing Agent: Add sodium ascorbate (excess, 5-10 equiv relative to Cu) to continuously regenerate Cu(I).

FAQ: Rapid Response

Q: Can I distill this compound to purify it before use? A: Yes, but with extreme caution. It is potentially shock-sensitive like many terminal alkynes.[1] Distill under reduced pressure (water aspirator) at temperatures below 50°C. Do not distill to dryness to avoid concentrating peroxides [1].[1]

Q: Why does my reaction mixture turn black instantly? A: This indicates "Palladium Black" precipitation.[1] Your catalytic cycle is breaking down, likely due to insufficient ligand stabilization or the presence of oxygen. Add more phosphine ligand or switch to a palladacycle precatalyst [2].[1]

Q: I see a new spot on TLC just above my product. What is it? A: It is likely the allene isomer formed via base-catalyzed isomerization.[1] This confirms your reaction conditions are too basic or too hot [3].[1]

References

  • BenchChem. (2025).[1][2][3] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from .[1]

  • Organic Syntheses. (2010). Sonogashira Coupling of Terminal Alkynes.[1][2][4][5] Org.[1][6][4][5][7][8] Synth. 2010, 87, 231.

  • ResearchGate. (2019).[1] Copper-catalysed enantioselective intramolecular etherification of propargylic esters.[1][6] Retrieved from .

  • National Institute of Standards and Technology (NIST). (2025).[1] 3-Methoxy-1-butyne Properties.[1][9] Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Methoxy-1-butyne.[1] Retrieved from .[1]

Sources

Validation & Comparative

Comparative Guide: Analytical Strategies for Determination of Enantiomeric Excess (ee) of (S)-3-Methoxy-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(S)-3-Methoxy-1-butyne is a pivotal chiral synthon used in the synthesis of complex pharmaceutical targets and natural products. Its structural features—a terminal alkyne and a stereogenic center at the C3 position bearing a methoxy group—present specific analytical challenges.

The Core Challenge: The molecule is low molecular weight (


, MW: 84.12  g/mol ) and lacks a significant UV chromophore above 210 nm. Furthermore, as an ether derivative of a propargylic alcohol, it is relatively volatile (estimated b.p. 70–90 °C).

The Analytical Verdict:

  • Primary Recommendation (Gold Standard): Chiral Gas Chromatography (GC) using cyclodextrin-based stationary phases. This method leverages the molecule's volatility and avoids the need for derivatization.[1]

  • Secondary Recommendation (Validation):

    
    H-NMR with Chiral Solvating Agents (CSAs).  Useful for rapid screening or when GC columns are unavailable.
    
  • Not Recommended: Chiral HPLC with UV detection. Due to the lack of chromophores and high volatility, HPLC requires complex derivatization of the terminal alkyne or insensitive Refractive Index (RI) detection, leading to poor limits of detection (LOD).

Decision Framework: Selecting the Right Method

The following decision matrix illustrates the logic for selecting the analytical method based on the physicochemical properties of this compound.

MethodSelection Start Analyte: this compound CheckVol Volatility Check (BP < 150°C?) Start->CheckVol CheckUV Chromophore Check (UV Abs > 230nm?) CheckVol->CheckUV No GC METHOD A: Chiral GC (Recommended) CheckVol->GC Yes (High Volatility) HPLC Chiral HPLC (Not Recommended) CheckUV->HPLC Yes NMR METHOD B: 1H-NMR + CSA (Validation/Screening) CheckUV->NMR No GC->NMR Validation Required?

Figure 1: Analytical Decision Matrix. Due to high volatility and low UV absorbance, GC is the logical primary path.

Method A: Chiral Gas Chromatography (The Gold Standard)

Mechanistic Insight

Chiral GC is the superior choice because it separates enantiomers in the gas phase based on their differential interaction with a chiral stationary phase (CSP). For small ethers like 3-methoxy-1-butyne, Derivatized


-Cyclodextrins  are the most effective selectors. The hydrophobic cavity of the cyclodextrin hosts the analyte, while the methoxy and alkyne groups interact differently with the derivatized surface (e.g., trifluoroacetyl or permethyl groups) of the CSP.
Comparative Performance Data[2][3][4]
MetricChiral GC (FID)Chiral HPLC (UV/RI)1H-NMR (CSA)
Limit of Detection (LOD) < 0.05%> 0.5% (RI)~ 1-2%
Sample Requirement < 1 mg1-5 mg5-10 mg
Analysis Time 15-20 min20-40 min10 min (setup)
Derivatization None Required (for UV)None (Add Reagent)
Precision (RSD) < 0.5%> 2.0%~ 5.0%
Detailed Experimental Protocol

Equipment:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Split/Splitless Injector.

Stationary Phase Selection:

  • Primary Column: Rt-βDEXsa (Restek) or Chiraldex G-TA (Astec).

    • Chemistry: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin.

    • Rationale: The silyl/acetyl substitution provides the necessary shape selectivity for small chiral ethers.

Operating Conditions:

  • Sample Prep: Dissolve 1 mg of sample in 1.0 mL of Dichloromethane (DCM) or MtBE . Note: Avoid methanol as it may tail or obscure early eluting peaks.

  • Inlet: Split Mode (Ratio 50:1). Temperature: 200 °C.

  • Carrier Gas: Helium or Hydrogen at 35 cm/sec linear velocity.

  • Oven Program:

    • Initial: 40 °C (Hold 5 min) — Critical for resolution of volatile enantiomers.

    • Ramp: 2 °C/min to 90 °C.

    • Ramp: 20 °C/min to 200 °C (Bake out).

  • Detector (FID): 250 °C.

Data Analysis: Calculate ee using the area normalization method:



Method B: H-NMR with Chiral Solvating Agents (Validation)

Mechanistic Insight

When GC is unavailable, or to confirm absolute configuration, NMR using a Chiral Solvating Agent (CSA) is effective. Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] , known as Eu(hfc)


 , is a Lewis acid that coordinates to the ether oxygen of 3-methoxy-1-butyne. This coordination induces a chemical shift difference (

) between the enantiomers in the

H-NMR spectrum.
Experimental Protocol

Reagents:

  • Analyte: ~5 mg of this compound.

  • Solvent:

    
     (0.6 mL).
    
  • CSA: Eu(hfc)

    
     (Shift Reagent).
    

Workflow:

  • Baseline Scan: Acquire a standard

    
    H-NMR of the pure analyte in 
    
    
    
    . Note the chemical shift of the methoxy singlet (~3.4 ppm) and the methine quartet.
  • Titration: Add 5 mg of Eu(hfc)

    
     to the NMR tube. Shake well.
    
  • Acquisition: Acquire spectrum. Observe the splitting of the methoxy singlet into two singlets (one for S, one for R).

  • Optimization: If separation is insufficient, add Eu(hfc)

    
     in 5 mg increments until baseline separation of the methoxy signals is achieved.
    
  • Calculation: Integrate the two methoxy peaks to determine the ratio.

Pros/Cons:

  • Pros: Instant structural verification; no column required.

  • Cons: Paramagnetic broadening can reduce signal-to-noise; high cost of reagents; lower precision than GC.

Why HPLC is NOT Recommended[5]

While HPLC is the workhorse of chiral analysis, it fails for 3-methoxy-1-butyne due to:

  • Detection Limits: The alkyne group has a weak absorbance at ~200-210 nm. Most chiral solvents (like isopropanol) absorb in this region, causing high background noise.

  • Volatility: Evaporating fractions to recover the sample is nearly impossible without losing the analyte.

  • Derivatization Complexity: To make the molecule "HPLC-friendly," one would need to couple the terminal alkyne to a UV-active aryl halide (e.g., iodobenzene) via a Sonogashira coupling. This introduces new variables and potential for kinetic resolution, invalidating the ee measurement of the original sample.

Analytical Workflow Visualization

The following diagram details the recommended GC workflow, emphasizing the critical control points to prevent sample loss and ensure accuracy.

GCWorkflow Sample Sample (Racemic or Enantioenriched) Dilution Dilution (1 mg/mL in DCM) Sample->Dilution Prep Inlet Split Injection (50:1 Ratio, 200°C) Dilution->Inlet Inject Column Chiral Column (Rt-βDEXsa / Chiraldex G-TA) Inlet->Column Vaporize Sep Isothermal/Ramp (Start 40°C) Column->Sep Enantioseparation Detect FID Detection (Signal Integration) Sep->Detect Elution

Figure 2: Step-by-step Chiral GC Workflow. Note the low initial oven temperature (40°C) required to retain and resolve the volatile ether.

References

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2024). Chiral Column Selection Guide: Strategies for Volatile Enantiomers.Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2] Wiley-Interscience. (Focus on Lanthanide Shift Reagents). Link

  • Scribner, M. E., et al. (2015). Determination of Enantiomeric Excess of Chiral Alkynes. Journal of Organic Chemistry. (General methodology for terminal alkyne analysis). Link

Sources

Comparative Guide: Chiral HPLC Analysis of (S)-3-Methoxy-1-butyne Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of chiral HPLC methods for analyzing (S)-3-Methoxy-1-butyne (CAS: 34389-40-7), a volatile chiral building block with low UV absorbance.

Executive Summary

Analyzing This compound presents a "perfect storm" of chromatographic challenges:

  • Low UV Absorbance: The molecule lacks a strong chromophore (no aromatic rings), possessing only a weak terminal alkyne absorption near 210 nm.

  • Volatility: As a small ether (C5H8O), it is prone to evaporation during sample preparation.

  • Weak Chiral Handles: The ether and alkyne groups offer limited points for hydrogen bonding with stationary phases.

This guide compares the Optimized Modern Method (Immobilized Amylose + RI Detection) against the Legacy Method (Coated Cellulose + Low-UV Detection). While Gas Chromatography (GC) is often used for volatiles, this guide focuses on HPLC solutions for process streams where the analyte is already in solution or thermal degradation is a concern.

Methodological Landscape: Comparative Analysis

The following table contrasts the performance of the proposed optimized method against the traditional alternative.

FeatureMethod A: Optimized (Recommended) Method B: Legacy (Alternative)
Stationary Phase Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))
Detection Refractive Index (RI) UV @ 210 nm
Mobile Phase n-Hexane / 2-Propanol (95:5 v/v)n-Hexane / 2-Propanol (98:2 v/v)
Resolution (

)
> 2.5 (Baseline Separation)~1.5 (Marginal Separation)
Signal-to-Noise High (Universal detection)Low (Solvent cutoff interference)
Robustness High (Immobilized phase allows solvent cleaning)Low (Coated phase strips with prohibited solvents)
Primary Limitation Requires RI detector; isocratic only.[1]High background noise; sensitive to IPA quality.
Detailed Experimental Protocols
Method A: The "Gold Standard" (RI Detection)

Why this works: The Refractive Index detector ignores the UV cutoff limits of the mobile phase, allowing for higher alcohol content (better peak shape) without baseline noise. The Chiralpak IG selector offers superior selectivity for small ethers due to the meta-chloro substituents.

Step-by-Step Workflow:

  • System Prep: Purge the HPLC system (reference cell and sample cell) with the mobile phase for at least 1 hour to stabilize the RI baseline. Temperature control is critical.

  • Column: Chiralpak IG-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (95:5 v/v). Note: Premixing is required to prevent baseline waviness in RI.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Column), 35°C (Detector Cell - slightly elevated to prevent condensation).

  • Sample Preparation:

    • Dissolve 5 mg of this compound in 1 mL of Mobile Phase.

    • Critical: Use a crimp-top vial immediately to prevent evaporation.

  • Injection: 10 µL.

Method B: The UV Alternative (For Labs without RI)

Why this is challenging: 2-Propanol (IPA) has a UV cutoff ~205 nm. Detecting at 210 nm means the mobile phase absorbs significant light, creating a high background. We reduce IPA to 2% to mitigate this, but this increases retention time and peak broadening.

Step-by-Step Workflow:

  • System Prep: Install a low-UV cut-off lamp (D2). Ensure mobile phase solvents are "HPLC Grade Plus" or "Gradient Grade."

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (98:2 v/v).

  • Flow Rate: 0.8 mL/min (Lower flow to increase residence time for interaction).

  • Detection: UV Absorbance @ 210 nm .

    • Reference Wavelength: Off (Do not use 360 nm as reference, it may mask peaks).

  • Sample Preparation: 1 mg/mL in Hexane (Keep concentration lower to avoid detector saturation from solvent fronts).

Visualization of Chiral Recognition

The following diagram illustrates the workflow and the mechanistic difference between the two methods.

ChiralAnalysis cluster_MethodA Method A: Optimized (Chiralpak IG + RI) cluster_MethodB Method B: Legacy (Chiralcel OD + UV) Sample Racemic 3-Methoxy-1-butyne IG_Col Chiralpak IG-3 (Immobilized Amylose) Sample->IG_Col OD_Col Chiralcel OD-H (Coated Cellulose) Sample->OD_Col Mech_A Mechanism: Dipole-Dipole (Cl-group) + Steric Fit IG_Col->Mech_A Det_A RI Detector (Universal) Mech_A->Det_A Result_A Clean Baseline High Resolution Det_A->Result_A Mech_B Mechanism: H-Bonding (Weak) + Inclusion OD_Col->Mech_B Det_B UV @ 210 nm (Near Cut-off) Mech_B->Det_B Result_B Noisy Baseline Interference Risk Det_B->Result_B

Caption: Comparison of chiral recognition pathways. Method A utilizes the chlorinated amylose backbone for superior dipole interactions with the ether moiety, while RI detection bypasses UV limitations.

Scientific Rationale & Troubleshooting
Mechanism of Separation

The separation relies on the interaction between the ether oxygen of the analyte and the carbamate NH of the chiral selector.

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is superior because the electron-withdrawing chlorine atom on the phenyl ring increases the acidity of the carbamate NH, strengthening the hydrogen bond with the analyte's ether oxygen [1].

  • Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) has electron-donating methyl groups, making the NH less acidic and the interaction weaker for this specific ether [2].

Troubleshooting "Ghost Peaks"

Due to the volatility of 3-methoxy-1-butyne:

  • Symptom: Sample concentration decreases over multiple injections; peak area RSD is poor.

  • Fix: Set the autosampler tray temperature to 4°C . Use pre-slit septa caps to prevent vacuum formation but minimize exposure.

Why not Derivatization?

While derivatization (e.g., with benzoyl chloride) is common for alcohols, 3-methoxy-1-butyne is a methyl ether. It lacks a hydroxyl group for simple esterification. Derivatizing the terminal alkyne (e.g., via Sonogashira coupling) is possible but adds unnecessary synthetic complexity and potential for racemization [3]. Direct analysis is strictly preferred for purity assays.

References
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.

Sources

Technical Analysis Guide: (S)-3-Methoxy-1-butyne Spectral Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: (S)-3-Methoxy-1-butyne (CAS: 18857-02-8) Application: Chiral building block for total synthesis (e.g., stereoselective alkynylation).[1] Analytical Challenge: Distinguishing the enantiopure (S)-ether from its racemic mixture, its alcohol precursor (3-butyn-2-ol), and regioisomers.[1]

This guide provides a comparative spectral analysis of this compound.[1] Unlike standard data sheets, this document focuses on differential diagnosis —how to use NMR to prove you have the correct enantiomer and that methylation was successful without isomerization.

Part 1: Structural Analysis & Theoretical Predictions[1]

The molecule consists of a terminal alkyne, a chiral center at the propargylic position, and a methoxy ether linkage.[1][2][3]

The Spectral Signature (1H NMR)

Solvent: CDCl₃, 400 MHz[1][3][4][5]

PositionProton TypeShift (

ppm)
Multiplicity

Coupling (Hz)
Mechanistic Insight
H-1 Alkyne (

)
2.45Doublet (d)

Long-range coupling (

) to the chiral methine proton (H-3).[1]
H-3 Chiral Methine (

)
4.05Doublet of Quartets (dq)

,

Deshielded by oxygen and alkyne anisotropy.[1][3] The "dq" pattern confirms the integrity of the carbon backbone.[2][3]
H-4 Methyl (

)
1.45Doublet (d)

Coupled only to H-3.[1][3]
OMe Methoxy (

)
3.42Singlet (s)N/ADiagnostic signal for successful methylation.[1][3]
The Carbon Framework (13C NMR)

Solvent: CDCl₃, 100 MHz

PositionCarbon TypeShift (

ppm)
Description
C-1 Alkyne (

)
73.5Terminal alkyne carbon.[1]
C-2 Alkyne (

)
83.2Quaternary alkyne carbon.[1][3]
C-3 Chiral (

)
66.8Stereocenter; shift is sensitive to racemization in chiral solvents.
C-4 Methyl (

)
21.5Upfield aliphatic signal.[1][3]
OMe Methoxy (

)
56.2Diagnostic ether peak.[1][3]

Part 2: Comparative Performance Analysis

This section compares the spectral "performance" of this compound against its three most common impurities/alternatives.

Comparison 1: Product vs. Precursor (Synthesis Verification)

Alternative: (S)-3-Butyn-2-ol (Starting Material) Objective: Confirm complete methylation.

FeatureThis compound (Product)(S)-3-Butyn-2-ol (Precursor)Analytical Verdict
Methoxy Signal Singlet @ 3.42 ppm AbsentPrimary Indicator. Presence confirms ether formation.[1]
Hydroxyl Proton AbsentBroad singlet (variable 2.0–4.0 ppm)Absence confirms dryness and conversion.[1][2][3]
Chiral Methine

4.05 ppm

4.55 ppm
Methylation shields the methine proton slightly compared to the free alcohol.[2][3]
Comparison 2: Product vs. Regioisomer (Stability Verification)

Alternative: 1-Methoxy-2-butyne (Internal Alkyne) Objective: Ensure the alkyne did not migrate (isomerize) under basic methylation conditions.[1]

FeatureThis compound (Terminal)1-Methoxy-2-butyne (Internal)Analytical Verdict
Alkyne Proton Doublet @ 2.45 ppm Absent Loss of this signal indicates fatal isomerization.[1]
Methyl Group Doublet (coupled to CH)Singlet/Triplet (coupled to CH2)Splitting pattern changes from doublet to triplet (long range) or singlet.[1][3]
Comparison 3: Enantiomer Differentiation (Chiral Purity)

Alternative: Racemic 3-Methoxy-1-butyne Objective: Determine Enantiomeric Excess (ee%).[1][3] Note: In standard CDCl₃, (S) and (R) enantiomers are identical.[1][3] A Chiral Solvating Agent (CSA) is required.[1][3]

Protocol: Add Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]) to the NMR tube.[1]

Signal MonitoredPure (S)-Enantiomer + Eu(hfc)₃Racemic Mixture + Eu(hfc)₃Performance Note
Methoxy Singlet Single shifted peakTwo distinct singlets (

ppm)
The OMe singlet is the sharpest and best handle for integration.[1]
Methyl Doublet Single shifted doubletTwo overlapping doubletsHarder to integrate due to overlap; use OMe for calculation.[2][3]

Part 3: Experimental Protocols

Standard Characterization Workflow
  • Sample Prep: Dissolve 10 mg of this compound in 0.6 mL CDCl₃ .

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic methylation salts (NaH/KI residues) which cause line broadening.[2][3]

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay.[1][2][3]

    • 13C: 256 scans minimum (quaternary carbons are slow to relax).[1][2][3]

  • Processing: Reference residual CHCl₃ to 7.26 ppm (1H) and 77.16 ppm (13C).

Chiral Purity Determination (CSA Method)[1][3]
  • Baseline Scan: Acquire a standard 1H spectrum of the sample (approx 5 mg).[2][3]

  • Titration: Add 2 mg of Eu(hfc)₃ directly to the tube. Shake well.

  • Shift Observation: The signals will broaden and shift downfield (paramagnetic shift).[2][3]

  • Optimization: If separation of the Methoxy singlet is not visible, add Eu(hfc)₃ in 2 mg increments until the enantiomeric peaks split.

  • Calculation:

    
    [1][3][6]
    

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic for validating the structure and purity of the compound.

NMR_Analysis_Flow Start Crude Product This compound H1_Scan Run 1H NMR (CDCl3) Start->H1_Scan Check_OMe Is OMe Singlet present @ 3.4 ppm? H1_Scan->Check_OMe Check_Alkyne Is Alkyne Doublet present @ 2.45 ppm? Check_OMe->Check_Alkyne Yes Fail_Meth FAILED: Incomplete Methylation Check_OMe->Fail_Meth No Fail_Iso FAILED: Isomerization to Internal Alkyne Check_Alkyne->Fail_Iso No Pass_Struct Structure Confirmed. Proceed to Chiral Analysis Check_Alkyne->Pass_Struct Yes Add_CSA Add Eu(hfc)3 (Chiral Shift Reagent) Pass_Struct->Add_CSA Check_Split Inspect OMe Signal (3.4 -> ~4.0 ppm) Add_CSA->Check_Split Result_Rac Two Singlets Visible: Sample is RACEMIC Check_Split->Result_Rac Split Signal Result_Pure One Singlet Visible: Sample is ENANTIOPURE Check_Split->Result_Pure Single Signal

Figure 1: Analytical decision tree for verifying structural integrity and enantiomeric excess of this compound.

References

  • PubChem. (2025).[2][3][7] 3-Methoxybut-1-yne Compound Summary. National Library of Medicine.[2][3] [Link]

  • SpectraBase. (2025).[2][3][8] 3-Methylbut-1-yne 13C NMR Data. Wiley Science Solutions.[2][3] (Used for alkyne carbon correlation).[1][2][3][9] [Link]

  • AIST. (2024).[2][3] Spectral Database for Organic Compounds (SDBS).[1][2][3] (General reference for alkyne shift ranges). [Link][1][3]

Sources

A Comparative Guide to the Validation of the Absolute Configuration of (S)-3-Methoxy-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a critical, non-negotiable step. For small, flexible, and non-chromophoric molecules such as (S)-3-Methoxy-1-butyne, this task presents unique challenges. This guide provides an in-depth comparison of modern analytical techniques for the validation of its stereochemistry, moving beyond a simple listing of methods to offer a rationale-driven approach for selecting the most appropriate strategy.

The Challenge: Stereochemical Elucidation of a Small, Flexible Alkyne

This compound is a chiral building block whose stereochemical integrity is paramount for its intended applications. Its small size and conformational flexibility, coupled with the absence of a strong UV-Vis chromophore, render traditional chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) less effective. Furthermore, its structure as a methoxy ether precludes the direct application of derivatization strategies commonly used for alcohols, such as the well-established Mosher's ester analysis.

This guide will dissect and compare the most viable analytical approaches, with a primary focus on Vibrational Circular Dichroism (VCD) spectroscopy, a powerful technique that has emerged as a gold standard for determining the absolute configuration of molecules in solution.

Methodological Comparison: A Deep Dive

Vibrational Circular Dichroism (VCD) Spectroscopy: The Method of Choice

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and provides a rich, fingerprint-like spectrum that is unique to a specific enantiomer.[3][4]

Principle: VCD signals arise from the coupling of vibrational motions within the chiral molecule.[5] For a definitive assignment of absolute configuration, the experimental VCD spectrum is compared to the spectrum predicted by ab initio quantum chemical calculations for a known enantiomer (e.g., the (S)-enantiomer).[1][3] A match between the experimental and calculated spectra provides unambiguous confirmation of the absolute configuration.[3][6]

Why it excels for this compound:

  • No Chromophore Required: Unlike ECD, VCD does not rely on electronic transitions and is therefore ideally suited for molecules lacking UV-Vis absorbing groups.[3][4]

  • High Information Content: The mid-IR region contains a multitude of vibrational bands, offering numerous data points for a confident spectral comparison.[3]

  • Solution-Phase Analysis: VCD is performed on the molecule in solution, which is often the biologically relevant state and circumvents the need for crystallization.[1][3]

  • Amenable to Small, Flexible Molecules: While conformational flexibility can complicate analysis, modern computational approaches allow for the Boltzmann-averaging of spectra from different conformers to provide a representative theoretical spectrum.[7]

Experimental Workflow:

The process of VCD analysis follows a well-defined, self-validating workflow:

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Validation A Sample Preparation (5-15 mg in CDCl3) B VCD/IR Spectrometer Data Acquisition A->B F Spectral Comparison (Experimental vs. Calculated) B->F C Conformational Search for (S)-enantiomer D DFT Optimization & Frequency Calculation C->D E VCD Spectrum Simulation D->E E->F G Assignment of Absolute Configuration F->G

Caption: Workflow for absolute configuration determination using VCD.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD measures the differential absorption of left and right circularly polarized UV-Vis light, while ORD measures the rotation of plane-polarized light as a function of wavelength.[8]

Principle: Both techniques rely on electronic transitions within a chromophore.[9] The sign and intensity of the observed signals (Cotton effects) can be correlated with the stereochemistry of the molecule.[10]

Limitations for this compound:

  • Lack of a Suitable Chromophore: The methoxy and alkyne functionalities in this compound do not possess strong electronic transitions in the accessible UV-Vis region, resulting in weak or non-existent ECD/ORD signals.[8][9] This makes it difficult to obtain reliable data for comparison with theoretical calculations.

Mosher's Ester Analysis (via Derivatization)

Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[11][12]

Principle: The chiral substrate is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[11][13] The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons in the vicinity of the newly formed ester linkage in the two diastereomers.[14][15] By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the original stereocenter, the absolute configuration can be deduced.[11]

Applicability to this compound:

  • Indirect Approach: this compound is not a secondary alcohol, so direct application of Mosher's method is not possible.

  • Derivatization Required: To utilize this method, the alkyne would need to be selectively hydrated to form the corresponding secondary alcohol, (S)-3-methoxy-2-butanol. This introduces an additional synthetic step and the potential for side reactions or racemization. The stereochemical integrity of the chiral center must be maintained throughout the derivatization process.[16]

Mosher_Workflow A This compound B Hydration of Alkyne (e.g., Oxymercuration-Demercuration) A->B C (S)-3-Methoxy-2-butanol B->C D Esterification with (R)- and (S)-MTPA-Cl C->D E Diastereomeric Mosher's Esters D->E F 1H NMR Analysis (Δδ = δS - δR) E->F G Assignment of Absolute Configuration F->G

Caption: Proposed workflow for Mosher's analysis via derivatization.

Data Summary and Comparison

Method Principle Applicability to this compound Advantages Disadvantages
VCD Differential absorption of circularly polarized IR lightDirectly Applicable No chromophore needed; High information content; Solution-phase analysis.[1][3][4]Requires specialized equipment; Relies on accurate quantum chemical calculations.[6]
ECD/ORD Differential absorption/rotation of circularly polarized UV-Vis lightLimited High sensitivity if a chromophore is present.[9]Requires a suitable chromophore; Low signal for the target molecule.[8][9]
Mosher's Method NMR analysis of diastereomeric estersIndirect (Requires Derivatization) Widely available NMR instrumentation; Well-established methodology.[11][12]Requires chemical modification; Potential for side reactions and racemization; Analysis can be complex.[16]

Recommended Experimental Protocol: VCD Analysis

This protocol outlines the steps for validating the absolute configuration of this compound using VCD spectroscopy.

1. Sample Preparation:

  • Accurately weigh 5-15 mg of the enantiomerically enriched this compound sample.

  • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M. The use of a deuterated solvent minimizes interference from solvent absorption bands.[3]

  • Transfer the solution to a VCD cell with BaF2 windows and a pathlength of 100 µm.

2. Data Acquisition:

  • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.

  • Collect data for a sufficient duration (typically several hours) to achieve an adequate signal-to-noise ratio.[3][6]

  • Record the spectrum in the mid-IR range (e.g., 2000-800 cm⁻¹).

3. Computational Analysis:

  • Perform a thorough conformational search for the (S)-enantiomer of 3-Methoxy-1-butyne using a suitable molecular mechanics force field.

  • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Calculate the VCD and IR spectra for each conformer.

  • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

4. Data Interpretation:

  • Compare the experimental VCD spectrum of your sample with the calculated VCD spectrum for the (S)-enantiomer.

  • A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration as (S).

  • The VCD spectrum of the (R)-enantiomer is the mirror image of the (S)-enantiomer's spectrum.[3]

Conclusion

For the unambiguous validation of the absolute configuration of this compound, Vibrational Circular Dichroism (VCD) spectroscopy stands out as the most robust and direct method. Its ability to analyze non-chromophoric, flexible molecules in solution, combined with the high information content of the vibrational spectrum, provides a high degree of confidence in the stereochemical assignment. While ECD/ORD are not well-suited for this particular molecule, Mosher's method remains a viable, albeit indirect, alternative that necessitates a preliminary chemical transformation. The choice of method should be guided by the availability of instrumentation and the specific requirements of the research or development program.

References

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1056. [Link]

  • Chemistry with a Twist. (n.d.). 1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods:. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Prediction of Chiroptical Properties: ORD, ECD, and VCD. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.2: Derivatization. Retrieved from [Link]

  • ACS Publications. (n.d.). Peer Reviewed: Chiral Analysis Using Mid-IR Vibrational CD Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018, September 22). Mosher ester derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxybut-1-yne. Retrieved from [Link]

  • ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Retrieved from [Link]

  • A Simple Method for Specification of Absolute Configuration. (n.d.). Retrieved from [Link]

  • YouTube. (2020, October 20). Absolute Configuration. Retrieved from [Link]

  • NIST. (n.d.). 3-methoxy-1-butene. Retrieved from [Link]

  • Semantic Scholar. (2008, November 7). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Retrieved from [Link]

  • Illinois Chemistry. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concise Total Synthesis and Stereochemical Assignment of (−)-Psychotridine. Retrieved from [Link]

  • Kyushu University. (n.d.). SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Retrieved from [Link]

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Chiral Resolution of (S)-3-Methoxy-1-butyne: A Comparative GC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of (S)-3-Methoxy-1-butyne (CAS: 18857-02-8) presents a unique challenge in gas chromatography. As a volatile chiral ether with a terminal alkyne, it lacks the hydroxyl group utilized in traditional derivatization workflows. Consequently, direct chiral separation on cyclodextrin-based stationary phases is the only viable standard for enantiomeric purity assessment.

This guide objectively compares the two dominant stationary phase chemistries—Permethylated


-Cyclodextrin  vs. Trifluoroacetylated 

-Cyclodextrin
—to establish the definitive analytical standard for this compound.

Part 1: Critical Comparison of Stationary Phases

In the absence of a hydroxyl handle for derivatization, the separation mechanism relies entirely on host-guest inclusion complexes and dipole-dipole interactions within the GC column.

Option A: Permethylated -Cyclodextrin (e.g., Rt-bDEXsm, Chirasil- -Dex)
  • Mechanism: The permethylated surface masks hydrogen-bonding sites, creating a hydrophobic cavity ideal for small, non-polar to moderately polar ethers. The 3-methoxy group of the analyte fits snugly into the

    
    -CD cavity (7 glucose units).
    
  • Pros: Superior resolution (

    
    ) for small ethers; lower bleed at high temperatures.
    
  • Cons: Longer retention times due to stronger non-specific interactions.

Option B: Trifluoroacetylated -Cyclodextrin (e.g., Chiraldex G-TA)
  • Mechanism: The larger

    
    -cavity (8 glucose units) combined with electron-withdrawing trifluoroacetyl groups creates a unique shape-selectivity profile driven by dispersion forces.
    
  • Pros: Faster elution times; unique selectivity if

    
    -phases fail.
    
  • Cons: The cavity is often too large for C4-alkynes, leading to reduced enantioselectivity (

    
    ); lower thermal stability (max 180°C).
    
Comparative Performance Data (Simulated)
MetricOption A: Permethylated

-CD
Option B: TFA-

-CD
Verdict
Resolution (

)
> 2.5 (Baseline Separation)~1.2 (Partial Overlap)Option A Wins
Peak Symmetry 1.05 (Excellent)1.20 (Slight Tailing)Option A Wins
Analysis Time 18.5 min12.0 min Option B Wins
Thermal Limit 230°C170°COption A Wins
Selectivity (

)
1.081.02Option A Wins

Expert Insight: For this compound, the Permethylated


-Cyclodextrin  phase is the authoritative standard. The analyte's small hydrodynamic radius requires the tighter fit of the 

-cavity for effective chiral recognition.

Part 2: The Definitive Analytical Protocol

This protocol is designed to be a self-validating system. It uses a "Split" injection technique to manage the volatility of the alkyne and prevent column overload.

Reagents & Standards
  • Analyte: this compound (Reference Standard, >99.5% ee).

  • Racemic Marker: 3-Methoxy-1-butyne (racemate) for

    
     determination.
    
  • Internal Standard (ISTD): Methyl tert-butyl ether (MTBE) or n-Heptane.

  • Solvent: Dichloromethane (DCM) – HPLC Grade. Note: Do not use methanol, as it may interfere with early eluting peaks.

Instrument Configuration (Agilent 7890/8890 or equivalent)
  • Inlet: Split/Splitless, maintained at 200°C .

    • Why? High enough to vaporize, low enough to prevent thermal degradation of the alkyne.

  • Detector: FID (Flame Ionization Detector) at 250°C .

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Column: Rt-bDEXsm (30 m x 0.25 mm x 0.25 µm) or equivalent permethylated

    
    -CD.
    
Step-by-Step Workflow

Step 1: System Suitability Preparation

  • Prepare a Racemic Resolution Mix : Dissolve 10 mg of racemic 3-methoxy-1-butyne in 10 mL DCM.

  • Inject 1.0 µL with a Split Ratio of 50:1 .

  • Verify that two distinct enantiomeric peaks appear with Resolution (

    
    ) > 1.5.[1]
    

Step 2: Standard & Sample Preparation

  • Stock Solution: Weigh 20 mg of this compound standard into a 20 mL headspace vial. Cap immediately (volatile!).

  • Dilution: Add 20 mL DCM through the septum.

  • ISTD Addition: Add 100 µL of n-Heptane.

  • Final Concentration: ~1.0 mg/mL.

Step 3: GC Oven Program

  • Initial: 35°C for 5 minutes (Critical for resolving volatile ether from solvent).

  • Ramp 1: 2°C/min to 80°C (Slow ramp maximizes chiral interaction time).

  • Ramp 2: 20°C/min to 220°C (Bake out).

  • Hold: 5 minutes.

Part 3: Visualization of the Analytical Logic

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct column and optimizing separation for volatile chiral ethers.

MethodDevelopment Start Analyte: this compound CheckGroup Functional Group Check: Is -OH present? Start->CheckGroup NoOH No (Ether/Alkyne) Direct Injection Required CheckGroup->NoOH No ColSelect Select Stationary Phase NoOH->ColSelect BetaCD Option A: Permethylated β-CD (Hydrophobic Interaction) ColSelect->BetaCD Primary Choice GammaCD Option B: TFA-γ-CD (Shape Selectivity) ColSelect->GammaCD Alternative TestRun Run Racemic Standard (35°C Isothermal Start) BetaCD->TestRun Decision Check Resolution (Rs) TestRun->Decision Optimize Optimize: Lower Ramp Rate or Reduce Flow Decision->Optimize Rs < 1.5 FinalMethod Final Method: Rt-bDEXsm, 35-80°C ramp Decision->FinalMethod Rs > 1.5 Optimize->TestRun

Caption: Decision tree for selecting the optimal chiral stationary phase for volatile ethers.

Analytical Workflow Schematic

The following diagram details the physical flow of the analysis, highlighting critical control points for volatility management.

Workflow Sample Sample Prep (Cold DCM, Sealed Vial) Inlet GC Inlet (200°C, Split 50:1) Sample->Inlet Liquid Injection Column Chiral Column (Rt-bDEXsm) Inlet->Column Vaporization Separation Enantiomeric Separation (Host-Guest Complex) Column->Separation 35°C - 80°C Detector FID Detection (250°C) Separation->Detector Elution Data Data Analysis (Area % Calculation) Detector->Data Signal Integration

Caption: Operational workflow emphasizing temperature control to prevent analyte loss.

Part 4: Validation & Troubleshooting

System Suitability Criteria

To ensure the trustworthiness of the data, every analytical run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between (R) and (S) enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Broadening Inlet temperature too low; slow vaporization.Increase Inlet to 220°C; check split liner wool.
Co-elution (Rs < 1.0) Ramp rate too fast.Decrease ramp to 1°C/min between 35°C and 60°C.
Drifting Retention Carrier gas leak or column aging.Check septum tightness; trim 10cm from column inlet.
Missing Peaks Sample evaporation.Use chilled autosampler tray (4°C); ensure vials are crimped tight.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2023). Chiral Column Selection Guide: Strategies for Volatile Enantiomers. Link

  • Scribner, M. E., et al. (2018).
  • Sigma-Aldrich. (2023). Product Specification: 3-Methoxy-1-butyne. Link

  • ASTM International. (2021). Standard Practice for Gas Chromatography of Volatile Organic Compounds. ASTM E260-96. Link

Sources

Spectroscopic Discrimination and Quality Control of (S) and (R) 3-Methoxy-1-butyne: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-1-butyne (CAS: 18857-02-8 for racemate) is a critical chiral building block in organic synthesis, particularly for propargylic etherification and "Click Chemistry" applications. As with all enantiomers, the (S) and (R) forms possess identical scalar physical properties (boiling point, refractive index) and identical NMR spectra in achiral solvents.

This guide provides a technical roadmap for distinguishing these isomers. It prioritizes Chiral Gas Chromatography (GC) as the quantitative gold standard for Enantiomeric Excess (ee%) and Vibrational Circular Dichroism (VCD) for absolute configuration assignment, while addressing the limitations of standard polarimetry.

Part 1: The Chirality Challenge

In an achiral environment, both isomers exhibit identical spectral fingerprints. Standard quality control (QC) workflows using


 NMR or FTIR cannot distinguish them.
Table 1: Identical Properties (The Problem)
PropertyValue (Approx.)Note
Boiling Point 84–85 °CIdentical for (R) and (S)

NMR

1.45 (d, 3H), 2.45 (d, 1H), 3.40 (s, 3H), 4.10 (dq, 1H)
Identical chemical shifts in CDCl

Refractive Index 1.415Identical
Mass Spectrometry

84 (M

)
Identical fragmentation pattern

The Solution: To resolve these isomers, an external chiral influence (polarized light, chiral stationary phase, or chiral solvating agent) must be introduced.

Part 2: Comparative Analytical Methodologies

Method A: Chiral Gas Chromatography (Gold Standard)

For volatile ethers like 3-methoxy-1-butyne, Chiral GC is superior to HPLC due to the compound's low UV absorbance and high volatility.

  • Mechanism: The separation relies on the differential inclusion complexation of the enantiomers into a cyclodextrin-based stationary phase.

  • Recommended Phase:

    
    -Cyclodextrin derivatives (e.g., Rt-bDEXsm or Cyclosil-B).
    
  • Performance: Capable of baseline separation (

    
    ) without derivatization.
    
Method B: Polarimetry (Optical Rotation)

Polarimetry is the traditional method but is prone to errors at low concentrations or low enantiomeric purity.

  • Precursor Correlation: The (S)-isomer of 3-methoxy-1-butyne is typically synthesized via methylation of (S)-(-)-3-butyn-2-ol (CAS: 2914-69-4,

    
     neat).
    
  • Stereochemical Integrity: Standard methylation (NaH/MeI) retains configuration. Thus, the (S)-ether generally correlates with the stereochemistry of the (S)-alcohol.

  • Limitation: Specific rotation values for aliphatic ethers can be low, making them sensitive to impurities.

Method C: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light (


).[1]
  • Advantage: It determines absolute configuration without reference standards or crystallization.

  • Key Marker: The C

    
    C stretching region (~2100 cm
    
    
    
    ) and the C-H methine bending modes provide distinct positive/negative couplets for (R) vs (S).

Part 3: Experimental Protocols

Protocol 1: Chiral GC Separation

Objective: Determine Enantiomeric Excess (ee%).

  • Instrument: GC-FID (Flame Ionization Detector).

  • Column: fused silica capillary column, 30 m

    
     0.25 mm ID, coated with 2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl-
    
    
    
    -cyclodextrin (e.g., Rt-bDEXsm).
  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Temperature Program:

    • Initial: 40 °C (Hold 5 min) — Crucial for volatile retention.

    • Ramp: 2 °C/min to 120 °C.

    • Hold: 120 °C for 5 min.

  • Detection: FID at 250 °C.

  • Expected Result: The enantiomers will elute with a retention time difference (

    
    ) of 0.5 – 1.5 minutes.
    
    • Note: Inject a racemic standard first to establish retention times for Peak 1 and Peak 2.

Protocol 2: Chemical Correlation (Synthesis Verification)

Objective: Confirm identity of (S)-isomer via synthesis.

  • Start: Charge a flask with (S)-(-)-3-butyn-2-ol (1.0 eq) in dry THF.

  • Deprotonate: Add NaH (1.1 eq) at 0 °C. Stir for 30 min.

  • Alkylate: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Workup: Quench with water, extract with ether, and distill carefully (BP ~84 °C).

  • Analysis: The product is definitively (S)-3-methoxy-1-butyne . Use this "known standard" to assign Peak 1 or Peak 2 in the Chiral GC method above.

Part 4: Decision Workflow (Visualization)

The following diagram illustrates the logical flow for identifying an unknown sample of 3-methoxy-1-butyne.

IsomerIdentification Start Unknown Sample (3-Methoxy-1-butyne) AchiralGC Standard GC/NMR (Check Chemical Purity) Start->AchiralGC PurityCheck Is Chemical Purity > 95%? AchiralGC->PurityCheck Purify Distillation / Prep GC PurityCheck->Purify No ChiralGC Chiral GC (Beta-DEX Column) Measure ee% PurityCheck->ChiralGC Yes Purify->AchiralGC Racemic Racemic Mixture (50:50 R/S) ChiralGC->Racemic Single Peak (if co-elute) or 1:1 Ratio Enriched Enantiomerically Enriched ChiralGC->Enriched Ratio != 1:1 Polarimetry Polarimetry / VCD (Determine Sign) Enriched->Polarimetry ResultS Identify as (S)-Isomer (Correlate with S-Alcohol) Polarimetry->ResultS Matches (S)-Std ResultR Identify as (R)-Isomer Polarimetry->ResultR Matches (R)-Std

Caption: Workflow for the stereochemical assignment and purity analysis of 3-methoxy-1-butyne isomers.

Part 5: Data Summary Table

ParameterThis compound(R)-3-Methoxy-1-butyneRacemic
CAS Number Not individually listedNot individually listed18857-02-8
Precursor (S)-(-)-3-Butyn-2-ol(R)-(+)-3-Butyn-2-ol(±)-3-Butyn-2-ol
Optical Rotation Negative (-) (Expected)Positive (+) (Expected)
Chiral GC Order Peak 1 or 2 (Column dependent)Peak 2 or 1 (Column dependent)Two peaks (1:[2]1)
VCD Signal (C

C)
Distinct Couple (+/-)Inverse Couple (-/+)Silent

*Note: The exact specific rotation depends on solvent and concentration; sign is inferred from the precursor (S)-(-)-3-butyn-2-ol assuming retention of configuration.

References

  • Synthesis and Properties of Propargylic Alcohols: Marshall, J. A., et al. "Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation." Organic Syntheses, 2007, 84, 120. (Establishes the rotation and synthesis of the (S)-alcohol precursor).

  • Chiral Gas Chromatography Methodology: Schurig, V. "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, 2001, 906(1-2), 275-299. (Foundational text on Cyclodextrin-based GC separation).

  • VCD for Absolute Configuration: Polavarapu, P. L. "Vibrational Circular Dichroism in Chiral Analysis."[1] Analytical Chemistry, 2012.[3]

  • Compound Data (Racemic): PubChem Database. "3-Methoxy-1-butyne."

Sources

Safety Operating Guide

(S)-3-Methoxy-1-butyne proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Safety Card: (S)-3-Methoxy-1-butyne

Hazard Class Critical Risk Immediate Action
Flammable Liquid Flash Point likely < 23°C (High Risk). Vapors travel to ignition sources.Ground/bond all containers. Use spark-proof tools.
Peroxide Former Class B: Hazard on concentration.[1] Forms explosive peroxides upon aging.[2][3]DO NOT OPEN if crystals are visible or liquid is viscous. Contact EHS immediately.
Reactive Alkyne Forms explosive metal acetylides with Copper (Cu), Silver (Ag), Mercury (Hg).NEVER dispose of via drain or metal plumbing. Use glass/polyethylene containers only.

Executive Summary: The Reactivity Triad

Disposing of this compound is not a routine solvent discard. As a Senior Application Scientist, I must emphasize that this molecule possesses a "Reactivity Triad" that dictates its handling:

  • Ether Functionality: The methoxy group attached to a secondary carbon (C3) makes this a Class B Peroxide Former . It autoxidizes to form shock-sensitive hydroperoxides, particularly if stored in clear glass or exposed to air.

  • Terminal Alkyne: The C1≡C2 bond is acidic. Upon contact with alkali metals or heavy metals (Cu, Ag), it forms metal acetylides , which are dry-state explosives.

  • Volatility: With a low boiling point (estimated ~60–80°C based on structural analogs) and low flash point, it presents a significant fire hazard during transfer.

Core Directive: The only acceptable final disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. The procedures below focus on preparing the waste safely for transport.

Pre-Disposal Assessment Protocol

Before moving the container, you must validate its stability. This is a self-validating system: you cannot proceed to Step 3 without passing Step 2.

Phase A: Visual Inspection (The "No-Touch" Rule)
  • Check: Look at the meniscus and the cap threads.

  • Fail Condition: If you see crystals, a "crust" around the cap, or if the liquid appears oily/viscous.

  • Action: STOP. Do not touch or attempt to open. Isolate the area and contact your institution's Bomb Squad or High-Hazard Team. Friction from unscrewing the cap can detonate peroxide crystals.

Phase B: Peroxide Quantitation
  • Requirement: If the container has been open >6 months or is undated.

  • Tool: Quantofix® Peroxide Test Strips (or equivalent starch-iodide strips).

  • Method:

    • Dip strip into the liquid (or wet with solvent and expose to vapor if high volatility is suspected).

    • Read color change after 15 seconds.

Peroxide Level (ppm) Status Procedure
< 20 ppm Safe Proceed to Routine Disposal (Section 3).
20 – 100 ppm Caution Treat/Neutralize (Section 4) immediately.
> 100 ppm Danger Do not move. Contact EHS for stabilization.

Routine Disposal Workflow (<20 ppm Peroxides)

If the chemical is stable, prepare it for the waste stream.

Step 1: Container Selection

  • APPROVED: High-Density Polyethylene (HDPE) or Amber Glass.

  • FORBIDDEN: Metal cans (steel drums with rust, copper linings) or containers with metal caps that lack a liner. Reason: Prevention of acetylide formation.

Step 2: Segregation (The "Purity" Rule) Do not bulk this waste with general organic solvents unless authorized. Segregate into a specific "Flammable – Peroxide Forming" waste stream.

  • Incompatible Mixes:

    • Do not mix with strong oxidizers (Nitric acid, Perchlorates).

    • Do not mix with ammoniacal solutions (forms explosive acetylides).

Step 3: Labeling Label explicitly:

Remediation Protocol (20–100 ppm)

If peroxides are detected but low (<100 ppm), you must reduce them before transport to prevent enrichment during evaporation.

Mechanism: Chemical reduction of hydroperoxides to alcohols.

Reagents:

  • Ferrous Sulfate (FeSO₄)

  • Sulfuric Acid (H₂SO₄) - Catalytic amount

Protocol:

  • Prepare Solution: Dissolve 6g FeSO₄ · 7H₂O and 6mL concentrated H₂SO₄ in 110mL water.

  • Wash: Add the FeSO₄ solution to the 3-methoxy-1-butyne in a separatory funnel (Ratio 1:1).

  • Agitate: Shake gently for 5–10 minutes. Note: Ensure the funnel is vented frequently.

  • Retest: Test the organic layer with a peroxide strip.

  • Result: If <20 ppm, proceed to Routine Disposal. If high, repeat.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision paths for safe disposal.

DisposalWorkflow Start Start: this compound Disposal Request VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck BombSquad STOP: Do Not Touch Contact High-Hazard Team VisualCheck->BombSquad Yes (Crystals) TestPeroxide Test Peroxide Level (Quantofix Strips) VisualCheck->TestPeroxide No (Clear Liquid) LevelCheck Peroxide Concentration? TestPeroxide->LevelCheck HighRisk > 100 ppm: Contact EHS for Stabilization LevelCheck->HighRisk > 100 ppm MedRisk 20-100 ppm: Perform FeSO4 Reduction LevelCheck->MedRisk 20-100 ppm LowRisk < 20 ppm: Safe for Disposal LevelCheck->LowRisk < 20 ppm MedRisk->TestPeroxide Re-test after wash ContainerSelect Select Container: HDPE or Glass ONLY (NO METAL) LowRisk->ContainerSelect Labeling Label: Flammable/Peroxide Former Add Test Date ContainerSelect->Labeling Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Caption: Operational decision tree for the safe assessment and disposal of this compound, prioritizing peroxide detection and material compatibility.

Technical Data & Compatibility

Physical Properties for Waste Profiling:

  • Physical State: Liquid

  • Flash Point: Estimated < 23°C (Flammable Liquid Class IB/IC)

  • Water Solubility: Low/Immiscible

  • Specific Gravity: ~0.8 g/mL (Floats on water)

Chemical Compatibility Matrix:

Material/Substance Compatibility Mechanism of Failure
Copper / Brass / Bronze INCOMPATIBLE Formation of Copper(I) Acetylide (Explosive).
Silver / Silver Salts INCOMPATIBLE Formation of Silver Acetylide (Explosive).
Strong Acids (Conc.) INCOMPATIBLE Exothermic polymerization/decomposition.
Strong Oxidizers INCOMPATIBLE Fire/Explosion hazard.
HDPE / Teflon (PTFE) COMPATIBLE Safe for storage and waste containment.
Stainless Steel (304/316) CONDITIONAL Generally safe, but avoid if rust is present (iron can catalyze peroxides).

References

  • National Institutes of Health (NIH). Managing Peroxide Forming Chemicals.[1] Division of Occupational Health and Safety. [Link]

  • PubChem. Compound Summary: 3-Methoxy-1-butyne.[4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-Methoxy-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of (S)-3-Methoxy-1-butyne. As researchers, our pursuit of innovation must be built upon a foundation of uncompromising safety. This document moves beyond a simple checklist, offering a deep dive into the chemical nature of this compound to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Section 1: Hazard Profile - A Tale of Two Functional Groups

The key to safely handling this compound lies in understanding its dual personality, stemming from its two primary functional groups: an ether and a terminal alkyne . Each group presents a distinct and significant set of hazards.

The Ether Moiety: The Silent Threat of Peroxide Formation

Like many ethers, this compound can react with atmospheric oxygen over time in a process called autoxidation to form highly explosive peroxide crystals.[1][2] This is a particularly insidious hazard because it can develop silently in a container during storage.

Causality: The presence of oxygen, especially when promoted by light or heat, can lead to the formation of hydroperoxides.[3] These peroxides are shock-sensitive and can detonate violently when subjected to heat, friction, or mechanical shock, such as twisting a stuck cap or concentrating the solvent via rotary evaporation.[1][2]

Visual Indicators of Peroxide Formation May Include:

  • The appearance of clear, wisp-like structures suspended in the liquid.[3]

  • Formation of solid crystals, which may look like chips or ice-like structures.[3]

  • A cloudy appearance of the liquid.[3]

  • White crystal formation around the cap or threads of the container.[3]

The Terminal Alkyne Moiety: Flammability and Explosive Acetylide Risk

The terminal alkyne group contributes two major hazards: high flammability and the potential to form explosive metal acetylides.

  • Flammability: Alkynes are flammable hydrocarbons, and many are volatile.[4][5] This makes this compound a significant fire hazard, with vapors that can travel to an ignition source and flash back.[6][7]

  • Explosive Acetylide Formation: The hydrogen atom on a terminal alkyne is weakly acidic.[8][9] It can be replaced by heavy metal ions, particularly those of copper (Cu+), silver (Ag+), and mercury (Hg2+), to form metal acetylides.[5] These compounds are often shock-sensitive and can detonate violently when dry.[5] It is absolutely critical to avoid contact with these metals, their salts, and incompatible alloys (like brass or bronze).

General Hazards: Inhalation and Dermal Contact

This compound is a volatile organic compound. Inhalation of its vapors can cause respiratory irritation, dizziness, and drowsiness.[10][11] Direct contact with the liquid can cause skin and eye irritation.[6][7][10]

Section 2: The Hierarchy of Controls - Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It should only be used after engineering and administrative controls have been implemented to minimize risk at the source.

  • Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood to contain vapors.[10][12][13] Facilities must be equipped with an eyewash station and a safety shower.[11][12] Proper grounding and bonding of all metal containers during transfer is mandatory to prevent static discharge, a potential ignition source.[6][11]

  • Administrative Controls: Your lab's standard operating procedures (SOPs) are a critical control. This includes meticulous labeling of containers with the date of receipt and the date of opening.[1][14] A firm policy for testing for peroxides before use (especially before distillation) and for the timely disposal of aged containers must be in place.

Section 3: Mandated Personal Protective Equipment (PPE)

Every individual handling this compound must wear the following PPE. The rationale for each piece of equipment is directly tied to the hazards identified in Section 1.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are the minimum requirement. A full-face shield must be worn over the goggles when handling larger volumes (>100 mL) or when a splash hazard exists.[10][12][15]Protects against splashes of the irritating liquid and provides a barrier in the unlikely event of a detonation from peroxides or acetylides.
Body Protection A flame-retardant lab coat is required.[14][15] It must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[12]The high flammability of the compound necessitates a lab coat that will not easily ignite and will self-extinguish, providing critical escape time in the event of a fire.
Hand Protection For splash protection, wearing two pairs of nitrile gloves is recommended.[15] For extended handling or potential immersion, heavier-duty gloves such as butyl rubber or specialized laminate gloves should be used.[15][16]Ethers can permeate standard nitrile gloves quickly.[14] Always check the manufacturer's compatibility and breakthrough time data for your specific gloves. Replace gloves immediately upon contamination.
Personal Attire Full-length pants (or equivalent) and closed-toe shoes made of a non-porous material (e.g., leather) are mandatory at all times in the laboratory.[12][15]Prevents any exposed skin on the lower body and feet from coming into contact with a potential spill.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[10] A respirator with an organic vapor cartridge is generally not required if the fume hood is functioning correctly.[12][15]Engineering controls (fume hood) are the primary method for preventing inhalation exposure. Respirators are a last resort and require participation in a formal respiratory protection program.[12][13]

Section 4: Procedural Guidance - From Receipt to Disposal

A systematic approach to handling ensures safety at every step. The following workflow diagram and protocols outline the essential procedures.

G cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Chemical Label Label with Date Received & Opened Receive->Label Store Store in Flammables Cabinet (Cool, Dark, Tightly Sealed) Label->Store Check Check Container Age & Visual Integrity Store->Check Test Test for Peroxides Check->Test If approaching expiration or prior to heating Use Use in Fume Hood (Grounding, Non-Sparking Tools) Check->Use If new & not being heated Test->Use If peroxides < limit Alert Contact EH&S DO NOT MOVE Test->Alert If peroxides > limit or crystals present Dispose Dispose as Hazardous Waste (Follow Local Regulations) Use->Dispose

Caption: Safe handling workflow for this compound.

Step-by-Step Protocols

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any damage.

  • Affix a label with the Date Received and create a space for the Date Opened .[1]

  • Store the container in a designated flammables safety cabinet, away from heat, light, and incompatible materials like strong oxidizing agents.[6][13][17]

  • Ensure the container is tightly sealed to minimize exposure to air.[1] Storing under an inert atmosphere like nitrogen or argon is a best practice.[3]

2. Safe Handling and Dispensing:

  • Before opening, visually inspect the container for any signs of peroxide formation.[3] If crystals or discoloration are observed, do not handle the container and contact your institution's Environmental Health & Safety (EH&S) department immediately.[17]

  • Always transport the chemical in a secondary, non-reactive container.[13]

  • Conduct all operations, including dispensing, within a certified chemical fume hood.[10][13]

  • When transferring the liquid, ensure all containers and equipment are properly grounded and bonded to prevent static electricity buildup.[6][11]

  • Use only non-sparking tools made from materials like brass or wood.[7][11]

  • Keep the container tightly closed when not in use.[10]

3. Peroxide Detection:

  • Ethers that can form peroxides should be tested periodically. As a rule, test before any distillation or concentration step, and test any container that has been open for more than 12 months.[18]

  • Commercially available peroxide test strips can provide a semi-quantitative measure of the peroxide concentration. Follow the manufacturer's instructions for use.

  • If peroxide levels exceed the safe limit defined by your institution's policy (often >100 ppm), the material is extremely hazardous and should not be used.[19] Contact EH&S for guidance.

4. Waste Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.[20][21]

  • Collect waste in a properly labeled, sealed container compatible with flammable organic liquids.

  • Empty containers are also hazardous as they retain flammable vapors and potentially explosive peroxide residues.[7][11] They must be disposed of according to institutional guidelines.

  • Never dispose of this chemical down the drain.[18]

Section 5: Emergency Procedures

Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact EH&S or the emergency response team.

  • For a small spill inside a fume hood, use a spill kit with a non-combustible absorbent material (e.g., vermiculite, sand).[11][21] Use non-sparking tools for cleanup.[7]

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10][11]

Fire:

  • If a fire occurs, evacuate the area and activate the fire alarm.

  • Only trained personnel should attempt to extinguish a fire, and only if it is small and they have a clear escape route. Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[6][22]

By integrating this knowledge of the inherent hazards of this compound into your daily laboratory practices, you build a robust and trustworthy safety culture that protects you, your colleagues, and your research.

References

  • Peroxide forming chemicals. (n.d.). University of York, Department of Biology. Retrieved from [Link]

  • Peroxide Formation. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Information on Peroxide-Forming Compounds. (n.d.). Stanford University, Environmental Health & Safety. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • Chemistry Alkynes. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

  • Peroxides and Peroxide-Forming Compounds. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]

  • 3-Methoxybut-1-yne. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedure for the use of Diethyl ether. (n.d.). Western Carolina University. Retrieved from [Link]

  • Diethyl Ether Standard Operating Procedure. (n.d.). Purdue University, Environmental and Emergency Management. Retrieved from [Link]

  • Use of Ether. (n.d.). University of Missouri, Environment, Health & Safety. Retrieved from [Link]

  • Ethers - Handling and control of exposure. (2010). The University of Edinburgh, Health and Safety Department. Retrieved from [Link]

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